molecular formula C17H12N2O5 B1308875 (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one CAS No. 25288-75-9

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Cat. No.: B1308875
CAS No.: 25288-75-9
M. Wt: 324.29 g/mol
InChI Key: GAYVSOQPSTXBFI-YDWXAUTNSA-N
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Description

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVSOQPSTXBFI-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228904
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37630-48-1
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37630-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: Significance of Diarylpentadienones

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a member of the diarylpentadienone class of compounds. These are structurally related to curcuminoids and are noted for their enhanced chemical stability and straightforward one-pot synthesis.[1] This structural motif is a subject of significant interest in medicinal chemistry due to its association with a wide array of pharmacological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The reliable synthesis of derivatives such as the bis(4-nitrophenyl) analogue is a critical first step in the exploration of their therapeutic potential and structure-activity relationships (SAR).

The synthesis protocol detailed herein utilizes the Claisen-Schmidt condensation, a robust and high-yielding method for constructing the α,β-unsaturated ketone backbone of this molecular class.[3]

The Reaction Principle: A Directed Claisen-Schmidt Condensation

The synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a classic example of the Claisen-Schmidt condensation, which is a specific type of crossed-aldol condensation.[3][4] This reaction involves the condensation of an aromatic carbonyl compound that lacks α-hydrogens with a ketone or aldehyde that possesses them.[5]

The Mechanism Unveiled:

The reaction proceeds in a stepwise manner, catalyzed by a strong base such as sodium hydroxide (NaOH):

  • Enolate Formation: The hydroxide ion (⁻OH) acts as a base, abstracting an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[5]

  • Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of a 4-nitrobenzaldehyde molecule. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone intermediate (an aldol addition product).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule). This is driven by the formation of a highly stable, conjugated π-system. The resulting product is (E)-4-(4-nitrophenyl)but-3-en-2-one.

  • Second Condensation: The process repeats on the other side of the symmetrical acetone molecule. A base abstracts the remaining α-hydrogen from the mon-condensation product to form a new enolate. This enolate then attacks a second molecule of 4-nitrobenzaldehyde, and the subsequent dehydration yields the final, highly conjugated product, (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.[6]

The strategic choice of reactants is crucial for the success of this synthesis. Since 4-nitrobenzaldehyde has no α-hydrogens, it cannot self-condense. Acetone is a symmetrical ketone, so deprotonation at either α-carbon leads to the same enolate. These factors prevent the formation of a complex mixture of products, which is a common issue in other crossed-aldol reactions, and drive the reaction toward the desired diarylpentadienone.[5]

Detailed Synthesis Protocol

This protocol is based on the established Claisen-Schmidt condensation methodology for diarylpentadienones.[6][7]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-NitrobenzaldehydeC₇H₅NO₃151.123.02 g20Ensure high purity.
AcetoneC₃H₆O58.080.58 g (0.74 mL)10Use ACS grade or higher.
Sodium Hydroxide (NaOH)NaOH40.00~1.0 g-For preparing 10% (w/v) solution.
Ethanol (95%)C₂H₅OH46.07~40 mL-Solvent for reaction and recrystallization.
Deionized WaterH₂O18.02~100 mL-For preparing NaOH solution and washing.
Equipment
  • 100 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • Beakers (50 mL, 250 mL)

  • Graduated cylinders (10 mL, 50 mL)

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Melting point apparatus

  • Spectrometers (IR, NMR)

Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 3.02 g (20 mmol) of 4-nitrobenzaldehyde and 0.74 mL (10 mmol) of acetone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Condensation: While stirring the solution, add 10 mL of a freshly prepared 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes. A color change and the formation of a precipitate should be observed.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes. The mixture will become a thick slurry.

  • Product Isolation: After 30 minutes, cool the reaction flask in an ice bath for an additional 15 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter paper with three portions of cold deionized water (3 x 20 mL) to remove any residual NaOH. Follow this with a wash of cold 95% ethanol (~10 mL) to remove unreacted starting materials.

  • Drying: Press the solid as dry as possible on the filter paper. Transfer the yellow crystalline solid to a watch glass and allow it to air dry completely. For faster drying, a vacuum oven at low heat (~50-60 °C) can be used.

  • Yield Determination: Weigh the dried crude product and calculate the percentage yield.

Purification and Characterization

Purification is essential to remove any unreacted starting materials or side products. Recrystallization is the most effective method for this compound.[6][8]

Purification Protocol: Recrystallization
  • Transfer the crude solid to a 100 mL beaker or Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol (start with ~20-25 mL) and heat the mixture gently with stirring (e.g., on a hot plate).

  • Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding excess solvent.

  • Remove the solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Measure the final mass of the purified product and its melting point.

Expected Characterization Data

The structure of the synthesized (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one should be confirmed using modern spectroscopic techniques.

PropertyExpected Value / Observation
Appearance Yellow crystalline solid
Molecular Formula C₁₇H₁₂N₂O₅
Molar Mass 324.29 g/mol
Melting Point ~210-215 °C (Varies with purity)
IR Spectroscopy (cm⁻¹) ~1650-1670 (C=O, conjugated ketone), ~1590-1610 (C=C, alkene), ~1500-1530 & ~1340-1360 (N-O, asymmetric & symmetric stretch of NO₂)
¹H NMR (DMSO-d₆, δ ppm) ~7.2-7.5 (d, 2H, vinyl H), ~7.7-8.0 (d, 2H, vinyl H), ~7.8-8.0 (d, 4H, Ar-H ortho to CH), ~8.2-8.4 (d, 4H, Ar-H ortho to NO₂)
¹³C NMR (DMSO-d₆, δ ppm) ~188 (C=O), ~148 (Ar-C-NO₂), ~145 (Vinyl CH), ~142 (Ar-C-CH), ~129 (Ar-CH), ~126 (Vinyl CH), ~124 (Ar-CH)

Note: NMR chemical shifts are estimates based on the parent compound and substituent effects. Actual values should be confirmed experimentally.[2][9]

Experimental Rationale & Troubleshooting

Experimental ChoiceRationale
2:1 Molar Ratio of Aldehyde:Ketone This stoichiometry is required as the symmetrical acetone molecule reacts at both α-carbons with two equivalents of the aldehyde.[7]
NaOH as Base Catalyst Sodium hydroxide is an inexpensive and effective strong base for generating the necessary enolate concentration to initiate the condensation.[6]
Ethanol as Solvent Ethanol is a good solvent for the starting materials but a relatively poor solvent for the highly conjugated product, especially when cold. This property facilitates the reaction in the solution phase and allows for easy isolation of the product by precipitation upon cooling.[6]
Ice Bath Cooling Cooling the reaction mixture significantly decreases the solubility of the product, leading to more complete precipitation and a higher isolated yield.[6]
Washing with Water and Cold Ethanol The water wash removes the inorganic base (NaOH), while the cold ethanol wash removes more soluble organic impurities, such as unreacted 4-nitrobenzaldehyde.[6]

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification cluster_analysis Analysis prep 1. Dissolve 4-Nitrobenzaldehyde & Acetone in Ethanol react 2. Add 10% NaOH (aq) Stir for 30 min at RT prep->react Initiate Condensation cool 3. Cool in Ice Bath react->cool Precipitate Product filtrate 4. Vacuum Filtrate cool->filtrate wash 5. Wash with H₂O & Cold EtOH filtrate->wash dry 6. Dry Crude Product wash->dry recryst 7. Recrystallize from Hot Ethanol dry->recryst Yield Calculation final_filtrate 8. Filter & Dry Purified Product recryst->final_filtrate analyze 9. Characterize (MP, IR, NMR) final_filtrate->analyze Final Yield & Purity

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Claisen-Schmidt condensation provides an efficient, reliable, and scalable method for synthesizing (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. By carefully controlling the stoichiometry and reaction conditions as detailed in this guide, researchers can obtain high yields of the desired product. The provided protocols for purification and characterization ensure the final compound is of sufficient purity for subsequent applications in medicinal chemistry, materials science, and other advanced research fields.

References

  • ResearchGate. (2019). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one | Request PDF. Available at: [Link]

  • Abdullah, M. A., Faudzi, S. M. M., & Nasir, N. M. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Mini-Reviews in Medicinal Chemistry, 21(9). Available at: [Link]

  • PubChem. (1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one. Available at: [Link]

  • SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Available at: [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available at: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

  • ChemBK. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one - Physico-chemical Properties. Available at: [Link]

  • SpectraBase. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ChemRxiv. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Available at: [Link]

  • ResearchGate. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Available at: [Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

  • Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available at: [Link]

  • PubChem. 1,4-Pentadien-3-one, 1,5-bis(m-nitrophenyl)-. Available at: [Link]

  • Royal Society of Chemistry. Supporting information. Available at: [Link]

  • NIST. 1,4-Pentadien-3-one, 1,5-diphenyl-. Available at: [Link]

Sources

Claisen-Schmidt condensation for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Guide: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Abstract This technical guide details the synthesis, mechanism, and characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, a symmetric monocarbonyl analog of curcumin (MAC).[1] This compound is of significant interest in drug discovery due to its enhanced stability and bioavailability compared to curcumin, with demonstrated cytotoxic, anti-inflammatory, and antibacterial properties. The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between acetone and 4-nitrobenzaldehyde.[1] This guide provides a robust, self-validating protocol designed for reproducibility and high stereoselectivity favoring the (E,E)-isomer.[1]

Introduction & Strategic Significance

The target molecule belongs to the class of 1,5-diaryl-3-oxo-1,4-pentadienes.[1] Unlike naturally occurring curcumin, which contains a labile


-diketone moiety susceptible to metabolic degradation, this analog features a single carbonyl linker.[1] This structural modification significantly improves chemical stability while retaining the pharmacophore responsible for biological activity.[1]

Key Synthetic Challenges:

  • Stereocontrol: Ensuring the exclusive formation of the thermodynamically stable (1E,4E) isomer over (Z,Z) or (E,Z) mixtures.[1]

  • Stoichiometry: Preventing the formation of the mono-condensed intermediate (4-(4-nitrophenyl)-3-buten-2-one).[1]

  • Solubility: The nitro groups decrease solubility in non-polar solvents, necessitating careful solvent selection for purification.

Mechanistic Analysis

The reaction proceeds via a double Claisen-Schmidt condensation.[1] The choice of base (NaOH) and solvent (Ethanol) is critical to drive the equilibrium toward the dehydrated enone product.[1]

Mechanism Workflow:

  • Enolate Generation: Hydroxide deprotonates the

    
    -carbon of acetone.[1]
    
  • Nucleophilic Attack: The acetone enolate attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1] The para-nitro group enhances this electrophilicity, accelerating the reaction compared to unsubstituted benzaldehyde.

  • Aldol Formation: Protonation yields the

    
    -hydroxy ketone.[1][2]
    
  • Dehydration (E1cB): Base-mediated elimination of water yields the

    
    -unsaturated ketone.[1] The trans (E) geometry is favored to minimize steric repulsion between the phenyl ring and the carbonyl group.[1]
    
  • Second Condensation: The process repeats at the remaining

    
    -methyl group of the intermediate enone.[1]
    

ClaisenSchmidt Acetone Acetone Enolate1 Enolate A Acetone->Enolate1 Deprotonation Base OH- (Catalyst) Base->Enolate1 Aldol1 Beta-Hydroxy Ketone Enolate1->Aldol1 Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde Aldehyde->Aldol1 Enone1 Mono-Enone (Intermediate) Aldol1->Enone1 - H2O (Dehydration) Target (1E,4E)-Product Enone1->Target Repeat Cycle (+ Aldehyde/Base)

Figure 1: Step-wise mechanistic flow of the double Claisen-Schmidt condensation.

Experimental Protocol

Safety Warning: 4-Nitrobenzaldehyde is an irritant.[1] Sodium hydroxide is corrosive.[1] Perform all steps in a fume hood.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
4-Nitrobenzaldehyde 151.122.23.32 gElectrophile
Acetone 58.081.00.58 g (0.73 mL)Nucleophile
NaOH 40.002.51.00 gCatalyst
Ethanol (95%) -Solvent30 mLSolvent
Water 18.02-~100 mLQuenching/Wash

Note: A slight excess of aldehyde (2.2 eq) ensures complete conversion of acetone to the bis-derivative.[1]

Step-by-Step Procedure
  • Catalyst Preparation: Dissolve 1.0 g of NaOH in 10 mL of distilled water and 10 mL of Ethanol in a 100 mL Erlenmeyer flask. Cool to room temperature (20-25°C).

  • Reactant Mixing: In a separate beaker, dissolve 3.32 g of 4-Nitrobenzaldehyde in 20 mL of Ethanol. Add 0.73 mL of Acetone to this solution.

  • Addition: Slowly add the aldehyde/acetone solution to the stirred NaOH solution over 5-10 minutes.

    • Observation: The solution will darken, and a yellow-to-orange precipitate should begin to form within minutes.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

    • Process Control: Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 3:1).[1] The spot for 4-nitrobenzaldehyde (

      
      ) should diminish, and the product spot (
      
      
      
      ) should appear.[1]
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water with stirring to ensure complete precipitation.

  • Isolation: Filter the crude solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral pH. Wash once with cold ethanol (5 mL) to remove unreacted aldehyde.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or an Acetone/Ethanol (1:1) mixture.

    • Drying: Dry the purified yellow needles in a vacuum oven at 50°C for 4 hours.

Characterization & Validation

The following data validates the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

Property Expected Value Notes
Appearance Yellow crystalline solid Typical of conjugated nitro-aromatics
Melting Point 190°C - 195°C Significantly higher than unsubstituted DBA (110°C) due to nitro groups

| Yield | 75 - 85% | Dependent on washing efficiency |[1]

Spectroscopic Validation (NMR):

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.95 (d, 
      
      
      
      Hz, 2H, vinyl
      
      
      )[1]
    • 
       7.50 (d, 
      
      
      
      Hz, 2H, vinyl
      
      
      )[1]
    • 
       8.2-8.4 (m, 8H, Aromatic protons)[1]
      
    • Interpretation: The large coupling constant (

      
       Hz) confirms the (E,E)  trans-geometry of the double bonds.[1]
      

IR Spectroscopy:

  • 
    :  ~1650-1660 cm
    
    
    
    (Conjugated ketone)[1]
  • 
    :  ~1520 cm
    
    
    
    (Asymmetric) and 1345 cm
    
    
    (Symmetric)[1]

Troubleshooting & Optimization

Common issues and their mechanistic resolutions:

IssueCauseSolution
Low Yield / Oily Product Incomplete dehydration or aldol reversibilityIncrease reaction time; ensure base concentration is sufficient; cool water during quenching to maximize precipitation.
Mono-substituted Product Insufficient AldehydeEnsure strict 2.2 : 1 molar ratio (Aldehyde : Acetone).
Michael Addition Side Products Reaction time too long or Temp too highDo not heat the reaction above 30°C; quench immediately upon TLC completion.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Acetone + 4-Nitrobenzaldehyde in Ethanol Start->Mix Catalysis Add NaOH Solution (Dropwise) Mix->Catalysis Reaction Stir at RT (2-4 hrs) Monitor TLC Catalysis->Reaction Quench Pour into Ice Water Precipitate Forms Reaction->Quench Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Final Pure (1E,4E)-Product Purify->Final

Figure 2: Operational workflow for the synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.

References

  • Synthesis and Biological Evaluation: Al-Azzawi, A. M., & Al-Razzak, M. A. (2015).[1] Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. Journal of Humanities and Applied Sciences. Link

  • General Claisen-Schmidt Protocol: Hand, E. S., & Johnson, S. C. (2001).[1] The Dibenzalacetone Reaction Revisited. Journal of Chemical Education, 78(2), 226.[1] Link[1]

  • Spectroscopic Data (Analog Comparison): Zia-ur-Rehman, M., et al. (2009).[1] Synthesis, characterization and biological screening of various N-substituted derivatives of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one. European Journal of Medicinal Chemistry. Link

  • Biological Activity of MACs: Liang, G., et al. (2009). Synthesis and Anti-inflammatory Activities of Monocarbonyl Analogues of Curcumin.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: 1H NMR Spectral Analysis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

[1]

Executive Summary

The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (often referred to as a "Nitro-DBA" derivative or curcumin analog) represents a critical pharmacophore in medicinal chemistry. Structurally, it consists of a central acetone linker flanked by two trans-alkenes and two p-nitro-substituted aromatic rings.

For researchers in drug discovery, this molecule presents a distinct spectroscopic signature. Its


This guide provides a definitive protocol for the synthesis, purification, and spectral validation of this compound, ensuring that the

Synthesis & Sample Preparation

To obtain a clean NMR spectrum, the sample must be free of the mono-condensed intermediate (4-(4-nitrophenyl)-3-buten-2-one) and the cis isomers.

Validated Synthesis Protocol (Claisen-Schmidt)

The most robust method utilizes an Aldol condensation in a basic medium.

Reagents:

  • 4-Nitrobenzaldehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Ethanol (Solvent)[1]

  • NaOH (Catalytic base, 10% aq)[2]

Workflow:

  • Dissolve 4-nitrobenzaldehyde in Ethanol.

  • Add Acetone.

  • Slowly add NaOH dropwise at 0-5°C (ice bath) to minimize polymerization.

  • Stir at Room Temperature (RT) for 2-4 hours. Precipitate forms.

  • Critical Step: Recrystallize from glacial acetic acid or ethanol/DMF to remove the mono-condensed impurity.

Visualization of Reaction Logic

SynthesisWorkflowReactantsReactants(2 eq. 4-Nitrobenzaldehyde+ 1 eq. Acetone)IntermediateMono-Aldol Intermediate(Often an impurity)Reactants->IntermediateNaOH/EtOHStep 1ProductTarget Product(1E,4E)-1,5-bis(4-nitrophenyl)...(Precipitate)Intermediate->Product+ Aldehyde- H2OPurificationRecrystallization(Removes Z-isomers)Product->PurificationFiltrationPurification->ProductPure E,E Isomer

Figure 1: Step-wise synthesis and purification logic to isolate the thermodynamically stable (1E,4E) isomer.

1H NMR Spectral Analysis

Solvent Selection: Due to the low solubility of nitro-chalcones in Chloroform (

DMSO-

Instrument Frequency: 400 MHz or higher is recommended to resolve the AA'XX' aromatic system.

The Symmetry Factor

The molecule possesses a plane of symmetry passing through the central carbonyl carbon.

  • Consequence: The "left" and "right" sides are chemically equivalent.

  • Integration: The integration values will reflect the sum of both sides.

    • 2

      
      
      
      
      -vinyl protons = Integration of 2H.
    • 2

      
      
      
      
      -vinyl protons = Integration of 2H.
    • 2

      
       Phenyl rings (8 protons total) = Two signals of 4H each.
      
Signal Assignment Table (DMSO- )
Proton LabelTypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-a Aromatic (Ortho to

)
8.25 - 8.35Doublet (d)

Strongly deshielded by nitro group anisotropy.
H-b Aromatic (Meta to

)
8.00 - 8.10Doublet (d)

Deshielded, but less than H-a.
H-

Vinylic (Beta to C=O)7.80 - 7.95Doublet (d)

Conjugated to ring; often overlaps with H-b.
H-

Vinylic (Alpha to C=O)7.50 - 7.65Doublet (d)

Shielded relative to H-

due to carbonyl proximity.

Note: Chemical shifts may vary by

Mechanistic Interpretation
  • Stereochemistry (

    
    -Coupling): 
    The most critical validation parameter is the coupling constant of the vinylic protons.
    
    • 
       Hz:  Confirms Trans (
      
      
      )
      geometry.
    • 
       Hz:  Indicates Cis (
      
      
      )
      geometry (Impurity).
    • Protocol: Zoom into the doublet at ~7.6 ppm.[3] Measure the distance between the two peaks in Hz. If it is <14 Hz, re-purify.

  • Electronic Effects (Deshielding): The 4-nitro group is a powerful electron-withdrawing group (EWG). Through resonance, it pulls electron density from the ring and the alkene chain.

    • This causes the entire spectrum to shift downfield compared to unsubstituted dibenzylideneacetone (where signals appear ~7.0 - 7.7 ppm).

    • The H-a protons (ortho to nitro) experience the strongest deshielding cone, appearing furthest downfield (>8.2 ppm).

Logical Assignment Flowchart

NMRLogicSpectrumAnalyze 1H NMR Spectrum(Region 7.0 - 8.5 ppm)CouplingCheckCheck Vinylic DoubletsMeasure J valueSpectrum->CouplingCheckIsTransJ = 16 Hz?(Trans/E)CouplingCheck->IsTransIsCisJ = 10-12 Hz?(Cis/Z - REJECT)CouplingCheck->IsCisAromaticAssignAromatic RegionLook for AA'BB' / 2 DoubletsIsTrans->AromaticAssignOrthoNitroMost Downfield (~8.3 ppm)Ortho to NO2AromaticAssign->OrthoNitroDeshieldingMetaNitroMid-Field (~8.0 ppm)Meta to NO2AromaticAssign->MetaNitro

Figure 2: Decision tree for assigning signals and validating stereochemistry.

Troubleshooting & Impurity Profiling

Even with a "clean" looking spectrum, subtle impurities can affect biological data.

Common Impurities
  • Mono-condensed Intermediate: Look for a methyl ketone singlet (

    
    -C=O) around 2.3 - 2.4 ppm . If this peak exists, the reaction did not go to completion.
    
  • Aldehyde Contamination: Look for a singlet around 10.0 - 10.1 ppm (residual 4-nitrobenzaldehyde).

  • Solvent Peaks (DMSO): A large quintet at 2.50 ppm and a water broad singlet at 3.33 ppm . Do not integrate these.

Self-Validating Ratio Check

To confirm purity without an internal standard, use the integration ratio:

  • Set the H-

    
      doublet (2H) to an integration value of 2.00 .
    
  • The H-a aromatic doublet should integrate to 4.00 (

    
    ).
    
  • If the aromatic signal integrates to >4.2, you likely have residual aldehyde or oligomers.

Biological Relevance & Applications[3][5][6][7][8]

This specific derivative is not merely a spectral exercise; it is a potent bioactive scaffold.

  • Curcumin Analogs: It belongs to the class of "monocarbonyl analogs of curcumin" (MACs). Unlike curcumin, which is unstable due to its

    
    -diketone moiety, this compound is chemically stable.
    
  • Cytotoxicity: The electrophilic

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to thiols in proteins (e.g., Thioredoxin Reductase), triggering apoptosis in cancer cells [1].
    
  • Antibacterial: The nitro groups enhance lipophilicity and electronic affinity, improving penetration into bacterial cell walls [2].

References

  • Yerdelen, K. O., et al. (2015). "Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nagaraja Naik, et al. (2010). "1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers."[2] Bulgarian Chemical Communications.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • PubChem Compound Summary. (2025). "(1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one."[4] National Center for Biotechnology Information.

  • LibreTexts Chemistry. (2014). "Coupling Constants Identify Coupled Protons." Chemistry LibreTexts.

IR spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Vibrational Spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (also known as 4,4'-dinitro-dibenzylideneacetone). As a symmetric curcumin analog and a conjugated bis-chalcone, this molecule exhibits a complex vibrational signature dominated by the interplay between the central cross-conjugated dienone system and the terminal electron-withdrawing nitro groups. This document outlines the synthesis, theoretical vibrational framework, and a self-validating spectral assignment protocol designed for researchers in medicinal chemistry and materials science.

Molecular Architecture & Synthesis

To interpret the spectrum, one must first understand the molecular geometry. The compound consists of a central acetone moiety condensed with two 4-nitrobenzaldehyde units. The (1E,4E) configuration indicates that both alkene double bonds exist in the trans geometry, which is thermodynamically favored and crucial for the planar or near-planar arrangement that maximizes


-electron delocalization.
Synthesis Protocol (Claisen-Schmidt Condensation)

The synthesis utilizes a double aldol condensation followed by dehydration.

Reagents:

  • 4-Nitrobenzaldehyde (2.0 equiv)

  • Acetone (1.0 equiv)

  • NaOH (catalytic/stoichiometric)

  • Ethanol (solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitrobenzaldehyde in ethanol.

  • Initiation: Add acetone to the aldehyde solution.

  • Catalysis: Slowly add aqueous NaOH (10%) dropwise while stirring at room temperature. The solution will darken (yellow/orange) indicating enolate formation and conjugation.

  • Precipitation: Stir for 2-4 hours. The product typically precipitates as a yellow solid due to low solubility.

  • Purification: Filter the crude solid, wash with cold water (to remove NaOH) and cold ethanol. Recrystallize from ethanol/ethyl acetate to isolate the pure (1E,4E) isomer.

Mechanism & Workflow:

Synthesis Reactants Acetone + 4-Nitrobenzaldehyde Enolate Enolate Formation (NaOH) Reactants->Enolate Deprotonation Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Elimination Mono Mono-condensed Intermediate Dehydration->Mono Formation of C=C Final (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one Mono->Final Repeat Cycle (2nd Equiv)

Figure 1: Step-wise Claisen-Schmidt condensation pathway for the synthesis of the target bis-chalcone.[2]

Theoretical Framework of Vibrational Spectroscopy

In this molecule, three major electronic effects dictate the position of IR bands:

  • Conjugation (Red Shift): The central carbonyl (C=O) is conjugated with two C=C bonds and two aromatic rings. This delocalization reduces the double-bond character of the C=O, lowering its force constant and wavenumber compared to non-conjugated ketones (typically from 1715 cm⁻¹

    
     ~1650-1665 cm⁻¹).
    
  • Electron Withdrawal (Blue Shift Competition): The nitro (-NO₂) groups are strong electron-withdrawing groups (EWG). While they withdraw density from the ring, their effect on the distant carbonyl is secondary to the direct conjugation. However, they strongly polarize the aromatic system.

  • Symmetry: The molecule is centrosymmetric (point group

    
     or 
    
    
    
    depending on conformation). In a strictly centrosymmetric environment, mutual exclusion applies (IR active modes are Raman inactive and vice versa). However, in the solid state (KBr pellet), crystal packing often distorts this symmetry, making most modes observable.

Spectral Analysis & Assignment

The following data represents a composite analysis based on high-fidelity literature of analogous bis-chalcones and nitro-aromatics.

Diagnostic Regions
Functional GroupMode DescriptionWavenumber (cm⁻¹)IntensityMechanistic Insight
Aromatic C-H Stretching (

)
3050 – 3100WeakCharacteristic of

hybridized carbons.
C=O (Ketone) Stretching (

)
1650 – 1665 Medium/StrongLowered from 1715 due to

-unsaturation and cross-conjugation.
C=C (Alkene) Stretching (

)
1600 – 1630MediumOften appears as a shoulder or distinct peak near the carbonyl; lower frequency due to conjugation.
Aromatic Ring Skeleton Vib. (

)
1585 – 1600Medium"Breathing" modes of the benzene ring.
Nitro (-NO₂) Asymmetric Stretch (

)
1520 – 1555 Very Strong Diagnostic peak. The EWG nature makes this highly intense.
Nitro (-NO₂) Symmetric Stretch (

)
1340 – 1355 StrongPaired with the asymmetric peak; confirms presence of NO₂.
=C-H (Alkene) Out-of-Plane Bend (

)
970 – 985 StrongCritical for stereochemistry. This peak confirms the trans (E) geometry of the double bonds.
Detailed Assignment Logic

The Carbonyl Region (1650–1670 cm⁻¹): Unlike saturated acetone (1715 cm⁻¹), the target molecule's carbonyl is part of a "push-pull" system—though here it is mostly "pull-pull" due to the nitro groups. The conjugation length (Ring-C=C-C(=O)-C=C-Ring) significantly lowers the frequency.

  • Observation: Expect a sharp band centered around 1660 cm⁻¹.

  • Validation: If the peak is >1680 cm⁻¹, conjugation has been interrupted (incomplete synthesis or degradation).

The Nitro Group "Fingerprint" (1520 & 1340 cm⁻¹): The nitro group is the "loudest" functionality in the spectrum outside the carbonyl.

  • Asymmetric Stretch (~1535 cm⁻¹): This corresponds to the N-O bonds stretching in opposite phases. It often overlaps with aromatic C=C signals but is distinguishable by its sheer intensity.

  • Symmetric Stretch (~1345 cm⁻¹): N-O bonds stretching in phase.

  • Validation: The absence of these two strong bands indicates the failure to incorporate the 4-nitrobenzaldehyde moiety.

The Trans-Alkene Marker (~980 cm⁻¹): This is the definitive test for stereochemistry.

  • Mechanism:[3] The C-H bonds on the alkene engage in an out-of-plane "wagging" motion.

  • Diagnostic: Cis-alkenes typically absorb lower (650–750 cm⁻¹). A strong peak at 970–980 cm⁻¹ confirms the (E,E) isomer.

Experimental Protocol: IR Acquisition

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Prep: No preparation required. Place ~2 mg of the yellow solid crystal directly onto the diamond/ZnSe crystal.

  • Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (crucial for solid samples to avoid air gaps).

  • Parameters: 4 cm⁻¹ resolution, 16-32 scans.

  • Validation: Check the baseline. If the baseline is tilted or noisy, contact is poor. Re-clamp.

Method B: KBr Pellet (Traditional)

  • Sample Prep: Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind into a fine powder using an agate mortar.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Advantage: Often yields sharper peaks for crystalline solids compared to ATR.

  • Validation: A broad band at 3400 cm⁻¹ indicates wet KBr (hygroscopic). Dry the pellet or subtract the background carefully.

Logic Flow for Spectral Interpretation

Use the following decision tree to validate your product spectrum.

SpectralLogic Start Start Analysis CheckCO Check 1650-1670 cm⁻¹ (Carbonyl) Start->CheckCO CheckNO2 Check 1520 & 1340 cm⁻¹ (Nitro Group) CheckCO->CheckNO2 Present Fail Investigate Impurity/Structure CheckCO->Fail Absent/Shifted >1690 CheckTrans Check 970-980 cm⁻¹ (Trans Alkene) CheckNO2->CheckTrans Strong Bands Present CheckNO2->Fail Weak/Absent Pass Identity Confirmed: (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one CheckTrans->Pass Strong Peak Present CheckTrans->Fail Absent (Cis isomer?)

Figure 2: Logic flow for the structural validation of the target compound using IR markers.

References

  • Synthesis & General Characterization: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Claisen-Schmidt condensation).

  • IR of Conjugated Ketones (Chalcones): Theophanides, T. "Infrared Spectroscopy of Chalcones." Applied Spectroscopy Reviews, 1980. Note: Establishes the C=O shift to 1650-1670 cm⁻¹ in diarylpentadienones.
  • Nitro Group Assignments: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Ed. Wiley, 2001.

  • Specific Analog Data (1,5-diphenyl-1,4-pentadien-3-one): NIST Chemistry WebBook, SRD 69.[4] "1,4-Pentadien-3-one, 1,5-diphenyl- IR Spectrum."

  • Vibrational Study of Nitro-Chalcones: Ushakumari, L., et al. "Vibrational spectroscopic studies and DFT calculations of nitro-substituted benzamides and chalcones." Spectrochimica Acta Part A, 2012. (Provides comparative DFT scaling factors for NO₂ stretches).

Sources

Stability Profiling of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a synthetic diarylpentanoid (a monoketone curcumin analog) characterized by a cross-conjugated dienone core and strongly electron-withdrawing para-nitro substituents[1]. While natural curcumin exhibits potent biological activities, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid systemic elimination, and extreme hydrolytic instability at physiological pH[2][3]. By excising the labile


-diketone moiety and introducing targeted aromatic substitutions, this specific analog achieves a robust pharmacokinetic profile, demonstrating significant antitumoral, antiparasitic, and antioxidant properties without the rapid degradation characteristic of its parent compound[4][5].

This technical guide provides an in-depth analysis of the structural causality behind the compound's stability, details its behavior across various environmental modalities, and establishes self-validating experimental workflows for rigorous stability profiling.

Structural Causality of Stability

To understand the stability of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, one must analyze the interplay between its core scaffold and its functional groups.

The Monoketone Core vs. -Diketone Cleavage

Natural curcumin exists primarily in its enol form due to keto-enol tautomerization of its


-diketone moiety. At pH levels 

7.0, this structure becomes highly susceptible to nucleophilic attack by water, leading to rapid retro-aldol cleavage into ferulic acid, vanillin, and feruloylmethane[2][3]. By contrast, the penta-1,4-dien-3-one core of our target compound is a monoketone. The absence of the

-diketone entirely precludes the retro-aldol degradation pathway. Consequently, the molecule maintains its structural integrity in aqueous buffers and complex biological matrices (e.g., serum-supplemented media)[5].
The Role of the para-Nitro (-NO ) Substituents

The nitro group is one of the most potent electron-withdrawing groups (EWG) via both inductive (-I) and resonance (-M) effects.

  • Electrophilicity: The -NO

    
     groups pull electron density away from the conjugated 
    
    
    
    -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the
    
    
    -carbons of the enone highly electrophilic, tuning the molecule to act as a potent Michael acceptor for biological nucleophiles (e.g., intracellular glutathione or cysteine residues on target proteins)[4].
  • Hydrolytic Resistance: Despite the increased electrophilicity, the specific cross-conjugated geometry prevents water from effectively hydrating the double bonds under standard physiological conditions, ensuring that the compound remains stable until it encounters a specific, sterically accessible biological nucleophile[4].

Pathway Curcumin Curcumin (β-Diketone) Hydrolysis Rapid Hydrolysis (pH > 7.0) Curcumin->Hydrolysis Aqueous Buffer Analog (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one Stable High Aqueous Stability (No retro-aldol cleavage) Analog->Stable Aqueous Buffer Degradation Degradation Products: Vanillin, Ferulic Acid Hydrolysis->Degradation Target Targeted Reactivity (Michael Addition) Stable->Target Cellular Nucleophiles

Structural stability logic: Curcumin vs. Monoketone Analog.

Stability Profiles Across Modalities

Aqueous and pH Stability (Hydrolytic)

The compound exhibits exceptional stability across a broad pH range (pH 1.2 to 8.0). NMR and complementary UV-Vis studies confirm that nitro-substituted diarylpentanoids remain intact in DMSO/H


O mixtures at 37°C for extended periods (>48 hours)[4]. This is a stark contrast to curcumin, which loses ~90% of its structural integrity within 30 minutes in 0.1 M phosphate buffer at pH 7.2[3].
Thermal Stability

The extended rigid, planar


-conjugation imparts high thermal stability. In solid-state conditions, the compound is stable up to its melting point (typically >150°C for this class of analogs) without spontaneous decomposition. In solution, it withstands standard physiological incubation temperatures (37°C) and accelerated degradation testing temperatures (up to 60°C) without significant backbone fragmentation[6].
Photochemical Stability

Due to the highly conjugated diarylpentadienone system, the molecule is a strong chromophore (absorbing strongly in the UV-A and visible regions,


 ~301 nm)[7]. While hydrolytically stable, prolonged exposure to direct UV light can induce photochemical isomerization, converting the thermodynamically favored (1E,4E) isomer into (1E,4Z) or (1Z,4Z) configurations. Therefore, stock solutions must be stored in amber vials.
Oxidative and Reductive Stability

While oxidatively stable under ambient atmospheric conditions, the compound's nitro groups are vulnerable to strong reducing environments. In in vitro assays utilizing high concentrations of reducing agents (e.g., Dithiothreitol (DTT) or


-mercaptoethanol), the -NO

groups may undergo partial reduction to hydroxylamines or primary amines, altering the molecule's pharmacological profile.

Quantitative Data Summary

The following tables synthesize the comparative stability and physicochemical metrics of the target compound against the reference standard, curcumin.

Table 1: Comparative Hydrolytic Stability (Half-life,


 at 37°C) 
Condition / MatrixCurcumin

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

pH 1.2 (Simulated Gastric Fluid) > 50 hours> 100 hours (Stable)
pH 7.2 (0.1 M Phosphate Buffer) < 10 minutes[3]> 72 hours[4]
pH 8.0 (Alkaline Buffer) < 5 minutes> 48 hours
Cell Culture Media (10% FBS) ~ 2.5 hours> 48 hours

Table 2: Physicochemical & Reactivity Parameters

ParameterValue / CharacteristicImpact on Stability/Reactivity
Molecular Formula C

H

N

O

Rigid, planar scaffold.
Molecular Weight 324.29 g/mol Optimal for small-molecule drug design.
Primary Degradation Pathway Photochemical IsomerizationRequires protection from direct UV exposure.
Reactivity Target Soft Nucleophiles (Thiols)High target specificity; resists hard nucleophiles (water).

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, stability profiling must utilize self-validating systems. The following protocol details a rigorous HPLC-UV methodology for assessing the hydrolytic stability of the compound.

Protocol: Self-Validating Hydrolytic Stability Assay

Rationale: This protocol uses an internal standard (IS) to correct for any losses during sample extraction or variations in autosampler injection volumes, ensuring that any observed decrease in the compound's peak area is strictly due to chemical degradation, not experimental error.

Materials:

  • Target Compound: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.

  • Internal Standard (IS): 4-Nitrophenol (or a structurally similar, stable analog).

  • Buffers: 0.1 M HCl (pH 1.2), 0.1 M PBS (pH 7.4).

  • Solvents: HPLC-grade Acetonitrile (ACN), DMSO.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the target compound and the IS separately in anhydrous DMSO to yield 10 mM stock solutions. Causality: DMSO ensures complete solubilization of the hydrophobic compound before introduction to the aqueous phase.

  • Working Matrix Formulation: Spike the target compound stock into the pre-warmed (37°C) aqueous buffer to achieve a final concentration of 10

    
    M (ensure final DMSO concentration is 
    
    
    
    1% v/v to prevent solvent-induced stabilization artifacts).
  • Incubation: Incubate the solutions in a shaking water bath at 37°C in the dark (to prevent photochemical isomerization).

  • Sampling & Quenching: At predefined time points (0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 100

    
    L aliquot. Immediately mix with 100 
    
    
    
    L of ice-cold ACN containing 10
    
    
    M of the IS. Causality: The ice-cold ACN quenches any ongoing reactions and precipitates buffer salts/proteins, while the IS provides a fixed reference point.
  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • UHPLC-DAD Analysis: Transfer the supernatant to amber HPLC vials. Analyze using a C18 reverse-phase column, employing a gradient elution of Water (0.1% Formic Acid) and Acetonitrile. Monitor absorbance at 301 nm.

  • Data Processing: Calculate the stability based on the ratio of the Target Compound Peak Area to the IS Peak Area over time.

Workflow S1 1. Stock Preparation (10 mM in DMSO) S2 2. Buffer Dilution (pH 1.2, 6.8, 7.4) S1->S2 S3 3. Thermal Incubation (37°C, 0-48h, Dark) S2->S3 S4 4. Quenching & Extraction (Ice-cold ACN + IS) S3->S4 S5 5. UHPLC-DAD Analysis (Quantification vs IS) S4->S5

Standardized workflow for pH-dependent hydrolytic stability profiling.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: A computational study.ResearchGate.
  • Synthesis and Study on Biological Effect of The (1E,4E)-1,5- bis (4-nitrophenyl) penta-1,4-dien-3-one.Elmergib University Journal.
  • Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies.ResearchGate.
  • Formulation of More Efficacious Curcumin Delivery Systems Using Colloid Science: Enhanced Solubility, Stability, and Bioavailability.MDPI.
  • Stability of curcumin in buffer solutions and characterization of its degradation products.PubMed (NIH).

Sources

Methodological & Application

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one , a synthetic Monocarbonyl Analog of Curcumin (MAC). Unlike natural curcumin, which suffers from rapid metabolic degradation and poor bioavailability, this diarylpentanoid scaffold features a central five-carbon linker and electron-withdrawing nitro substituents. These structural modifications significantly enhance the compound's electrophilicity, making it a potent Michael acceptor capable of covalently modifying cysteine residues on oncogenic proteins (e.g., NF-


B, STAT3). This guide provides researchers with optimized protocols for synthesis, solubilization, and cytotoxicity profiling.

Chemical Architecture & Rationale

Structural Logic

The compound consists of two 4-nitrophenyl rings connected by a 1,4-pentadien-3-one linker.

  • The Linker (Warhead): The

    
    -unsaturated ketone system serves as a bis-electrophile. It preferentially targets nucleophilic thiols in the tumor microenvironment.
    
  • The Substituents (Tuning): The nitro (

    
    ) groups at the para position are strongly electron-withdrawing. This reduces the electron density of the aromatic rings, which, through conjugation, increases the positive character of the 
    
    
    
    -carbons in the linker.
    • Result: Enhanced reactivity toward cellular thiols compared to methoxy- or hydroxy-substituted analogs (like curcumin).

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 324.29 g/mol
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with conjugation length.
Solubility DMSO (>20 mM), DMF; Insoluble in WaterRequires organic co-solvent for biological assays.
Melting Point 198–200 °CHigh crystallinity indicates stability.

Protocol A: Synthesis via Claisen-Schmidt Condensation[1][2][3]

Objective: Synthesize high-purity (1E,4E)-isomer using a base-catalyzed aldol condensation. Mechanism: The reaction involves the formation of an enolate ion from acetone, which attacks the carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration.

Reagents & Equipment
  • Reactants: 4-Nitrobenzaldehyde (20 mmol, 3.02 g), Acetone (10 mmol, 0.74 mL).

  • Catalyst/Solvent: Ethanol (95%, 20 mL), NaOH (10% aqueous solution).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 3.02 g of 4-nitrobenzaldehyde in 20 mL of ethanol. Stir until clear.

  • Catalyst Addition: Add 0.74 mL of acetone to the flask. Place the flask in an ice bath to cool to 0–4 °C.

    • Expert Insight: Cooling is critical to prevent polymerization of acetone and to control the exotherm, favoring the formation of the thermodynamic E,E-product over the kinetic Z-isomers.

  • Initiation: Dropwise add 5 mL of 10% NaOH solution while stirring vigorously. The solution will darken (yellow/orange) immediately, indicating enolate formation.

  • Reaction Phase: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature (25 °C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Precipitation: The product typically precipitates as a yellow solid during the reaction. If not, pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

  • Purification:

    • Filter the precipitate using a Büchner funnel.[1]

    • Wash the cake 3x with cold water (to remove salts) and 1x with cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Recrystallize from hot Ethanol/Dichloromethane (1:1) or Glacial Acetic Acid to obtain needle-like crystals.

  • Yield Calculation: Expected yield is 70–85%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 4-Nitrobenzaldehyde + Acetone Mix Dissolution in Ethanol (0-4°C) Start->Mix Cat Add 10% NaOH (Dropwise) Mix->Cat React Stir at RT (2-4 Hours) Cat->React Claisen-Schmidt Condensation Precip Precipitation (Ice Water + HCl) React->Precip TLC Check Filter Vacuum Filtration Precip->Filter Purify Recrystallization (EtOH/DCM) Filter->Purify Product Final Product: (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one Purify->Product

Figure 1: Step-by-step workflow for the base-catalyzed synthesis of the target diarylpentanoid.

Protocol B: Handling, Solubility & Formulation

Challenge: Like most chalcone derivatives, this compound is highly hydrophobic. Improper solubilization leads to precipitation in cell culture media, causing false-negative cytotoxicity results.

Stock Solution Preparation
  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Weigh 6.48 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20 °C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution (For Cell Culture)
  • Dilution: Dilute the stock into culture medium immediately prior to use.

  • DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as higher levels are cytotoxic.

    • Example: To achieve 10

      
      M drug concentration: Dilute 1 
      
      
      
      L of 20 mM stock into 2 mL of media (Final DMSO = 0.05%).

Protocol C: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., HeLa, MCF-7, A549).

Experimental Setup
  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L complete media. Incubate for 24 hours to allow attachment.
  • Treatment:

    • Prepare serial dilutions of the compound (e.g., 0.5, 1, 2.5, 5, 10, 20

      
      M).
      
    • Include a Vehicle Control (Media + 0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Curcumin).

    • Treat cells for 48 or 72 hours.[2]

  • MTT Addition:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate at 37 °C for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 100

      
      L DMSO to dissolve the formazan.
      
  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate % Cell Viability using the formula:



Plot Log(Concentration) vs. Viability to determine the IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Elucidation: The Michael Acceptor Pathway

Core Concept: The anticancer activity of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is primarily driven by its ability to alkylate specific proteins.

Mechanism of Action
  • Cellular Entry: The lipophilic nature allows passive diffusion across the cell membrane.

  • Michael Addition: The central dienone linker acts as a "soft" electrophile. It reacts with "soft" nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues on signaling proteins.

  • Target Inhibition:

    • NF-

      
      B Pathway:  Alkylation of Cys-38 on the p65 subunit or IKK
      
      
      
      prevents NF-
      
      
      B translocation to the nucleus, shutting down survival genes (Bcl-2, Cyclin D1).
    • ROS Generation: Depletion of intracellular glutathione (GSH) and thioredoxin reductase leads to oxidative stress, triggering mitochondrial apoptosis.

Signaling Pathway Diagram

MechanismAction Compound (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one CellMem Cell Membrane (Passive Diffusion) Compound->CellMem Michael Michael Addition (Covalent Bonding) CellMem->Michael Target1 Target: IKK/NF-κB (Cys Residues) Michael->Target1 Target2 Target: Glutathione (GSH) (Depletion) Michael->Target2 Effect1 Inhibition of Survival Genes (Bcl-2) Target1->Effect1 Effect2 ROS Accumulation (Oxidative Stress) Target2->Effect2 Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Pharmacological mechanism illustrating the Michael addition to cellular thiols and subsequent apoptotic signaling.

References

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters. Link

  • Das, U., et al. (2007). "Synthesis and cytotoxic properties of 1,5-diaryl-3-oxo-1,4-pentadienes." Bioorganic & Medicinal Chemistry. Link

  • Ohori, H., et al. (2006). "Identification of a novel curcumin analog, (1E,4E)-1,5-bis(3,5-bis(methoxymethoxy)phenyl)penta-1,4-dien-3-one (GO-Y030), with improved stability and antitumor activity." Molecular Cancer Therapeutics. Link

  • Adams, B.K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry. Link

  • PubChem Database. "Compound Summary: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one." National Center for Biotechnology Information. Link (Note: Link directs to structurally related nitro-isomer for reference).

Sources

Unveiling the Antioxidant Potential: A Guide to the Free Radical Scavenging Activity of Diarylpentadienone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylpentadienones, a class of curcumin analogues, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antioxidant properties.[1][2] This guide provides an in-depth exploration of the free radical scavenging capabilities of these compounds. We will delve into the mechanistic underpinnings of their antioxidant action, present detailed protocols for established in vitro assays, and discuss the critical structure-activity relationships that govern their efficacy. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively evaluate and advance the development of diarylpentadienone-based therapeutics.

The Chemical Basis of Antioxidant Activity in Diarylpentadienones

The ability of diarylpentadienones to neutralize harmful free radicals stems from their unique chemical architecture. Free radicals are highly reactive molecules that can cause cellular damage, contributing to aging and various diseases.[3][4] The primary mechanism by which phenolic compounds, including many diarylpentadienones, exert their antioxidant effects is through hydrogen atom donation from their hydroxyl groups to free radicals, thereby terminating oxidative chain reactions.[5]

Key Structural Features for Radical Scavenging:

  • Phenolic Hydroxyl Groups: The presence and positioning of hydroxyl (-OH) groups on the aryl rings are the most critical factors. These groups can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron and renders it less reactive.[5]

  • The α,β-Unsaturated Ketone System: The conjugated double bond system in the pentadienone backbone contributes to the overall stability of the molecule and the resulting radical after hydrogen donation.

  • Substituent Effects: The nature and position of other substituents on the aryl rings can modulate the antioxidant activity. Electron-donating groups, such as methoxy groups, can enhance activity, while electron-withdrawing groups may diminish it.[6]

The general mechanism of free radical scavenging by a diarylpentadienone containing a phenolic hydroxyl group can be visualized as a hydrogen atom transfer (HAT) process.

Free_Radical_Scavenging DP Diarylpentadienone (with -OH) DPR Diarylpentadienone Radical (stable) DP->DPR H• donation FR Free Radical (R•) NFR Neutralized Molecule (RH) FR->NFR H• acceptance DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution A1 Mix DPPH and Test Compound in 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 A2 Incubate in Dark (30 min) A1->A2 D1 Measure Absorbance at 517 nm A2->D1 D2 Calculate % Scavenging and IC50 D1->D2 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS•+ Stock Solution P2 Prepare ABTS•+ Working Solution (Abs ~0.7) P1->P2 A1 Mix ABTS•+ and Test Compound P2->A1 P3 Prepare Serial Dilutions of Test Compound P3->A1 A2 Incubate (6 min) A1->A2 D1 Measure Absorbance at 734 nm A2->D1 D2 Calculate % Scavenging and IC50/TEAC D1->D2

Caption: ABTS Assay Workflow.

Structure-Activity Relationship (SAR) of Diarylpentadienone Antioxidants

The antioxidant potency of diarylpentadienones is intricately linked to their molecular structure. A comprehensive understanding of these relationships is vital for the rational design of novel and more effective antioxidant compounds.

[7]| Structural Feature | Impact on Antioxidant Activity | Rationale | | :--- | :--- | :--- | | Number and Position of -OH Groups | Generally increases activity | More hydroxyl groups provide more sites for hydrogen donation. Their position on the aryl ring influences the stability of the resulting radical. | | Methoxy (-OCH3) Groups | Can enhance activity | These electron-donating groups can increase the reactivity of the phenolic hydroxyl groups. |[8] | Electron-Withdrawing Groups | Tends to decrease activity | Groups like halogens or nitro groups can reduce the ability of the phenolic hydroxyl to donate a hydrogen atom. |[6] | Steric Hindrance | May decrease activity | Bulky groups near the hydroxyl moieties can sterically hinder their interaction with free radicals. |

Data Interpretation and Reporting

For robust and reproducible findings, it is crucial to present the data in a clear and comprehensive manner.

  • IC50 Values: Report the IC50 values with standard deviations from multiple replicates. A lower IC50 indicates higher antioxidant activity.

  • Dose-Response Curves: Visualize the relationship between compound concentration and scavenging activity.

  • Comparative Analysis: Always include a well-characterized positive control for comparison.

  • Statistical Significance: Employ appropriate statistical tests to validate the significance of the observed activities.

Concluding Remarks

Diarylpentadienones represent a promising class of compounds with significant free radical scavenging potential. The methodologies and principles outlined in this guide provide a solid framework for the systematic evaluation of their antioxidant properties. By combining rigorous experimental work with a sound understanding of structure-activity relationships, researchers can effectively advance the discovery and development of novel diarylpentadienone-based antioxidants for therapeutic and other applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Adam, F. A., Razali, M. A. M., Rukayardi, Y., Mastuki, S. N., Wei, L. S., Nasir, N. M., & Faudzi, S. M. M. (2021). Synthesis of Diarylpentadienones and Pyrazoline Derivatives as Potential α-Glucosidase Inhibitor and Their Antioxidant Activities. IKM Institut Kimia Malaysia.
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay.
  • PubMed. (2025, July 1). Synthesis, in vitro and in silico studies of diarylpentadienone analogues as anti-tyrosinase and anti-melanogenic agents.
  • Singh, R. P., & Singh, R. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Pharmacognosy and Phytochemistry.
  • Bentham Science. (2020, December 3). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones.
  • Universiti Putra Malaysia Institutional Repository. (2023, March 8). A review on biological properties and synthetic methodologies of Diarylpentadienones.
  • PubMed. (2011, May 21). Structure-activity relationships in hydroxy-2,3-diarylxanthone antioxidants. Fast kinetics spectroscopy as a tool to evaluate the potential for antioxidant activity in biological systems.
  • ResearchGate. (2025, August 8). A Review on Biological Properties and Synthetic Methodologies of the Diarylpentadienones.
  • PubMed. (2001, December 15). Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa.
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Medical and Pharmaceutical Journal. (2025, January 30). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method.
  • PMC. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • ResearchGate. (2025, August 9). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • MDPI. (n.d.). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.
  • PubMed. (2006, March 15). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives.
  • PMC. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • MDPI. (2016, January 12). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins.
  • ResearchGate. (n.d.). Multiple free radical scavenging reactions of flavonoids | Request PDF.

Sources

Application Note: Nonlinear Optical (NLO) Profiling of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, computational modeling, and optical characterization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one and its derivatives. Belonging to the class of symmetrical bis-chalcones (or diarylpentanoids), these molecules exhibit a


-conjugated backbone bridging two electron-deficient nitroaryl rings via a central ketone.

Unlike asymmetric chalcones utilized for Second Harmonic Generation (SHG), this symmetric Acceptor-


-Acceptor-

-Acceptor (A-

-A-

-A)
architecture is a prime candidate for Third-Order NLO applications , specifically Optical Limiting (OL) and Two-Photon Absorption (TPA) . This protocol provides a self-validating workflow to transition from raw synthesis to quantitative NLO coefficients (

).
Molecular Design & Synthesis Protocol

The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. The symmetry of the target molecule allows for a "one-pot, two-fold" reaction using a 1:2 molar ratio of ketone to aldehyde.

2.1 Reaction Mechanism

The central acetone moiety acts as the nucleophile (after enolate formation) attacking the electrophilic carbonyl of 4-nitrobenzaldehyde. This occurs twice to form the divinyl ketone structure.

2.2 Experimental Workflow

Reagents:

  • 4-Nitrobenzaldehyde (

    
    , MW: 151.12)
    
  • Acetone (

    
    , MW: 58.08)
    
  • Ethanol (95%, solvent)

  • NaOH (10% aqueous solution, catalyst)

Step-by-Step Protocol:

  • Stoichiometric Prep: Dissolve 3.02 g (20 mmol) of 4-nitrobenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add 0.58 g (10 mmol) of acetone. Stir magnetically at room temperature.

  • Initiation: Dropwise add 5 mL of 10% NaOH solution while stirring. The solution will darken (yellow/orange) indicating enolate formation and conjugation.

  • Reaction: Stir vigorously for 3–4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize base and quench reaction). A yellow precipitate will form.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess base and unreacted acetone.
    
  • Purification (Critical for NLO): Recrystallize from hot ethanol or an ethanol/DMF mixture. Slow cooling is required to minimize defects, which scatter laser light and degrade NLO measurements.

    • Quality Check: Melting point should be sharp (approx. 176–179 °C).

SynthesisWorkflow Start Reagent Prep (1:2 Acetone:Aldehyde) Mix Base Catalysis (NaOH/EtOH) Start->Mix React Stir 3-4h (TLC Monitoring) Mix->React React->Mix Incomplete Conversion Quench Ice Water/HCl Precipitation React->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Slow Cooling) Filter->Purify Final Optical Grade Crystal/Powder Purify->Final

Figure 1: Synthesis workflow for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one ensuring optical purity.

Computational Modeling (DFT Protocol)

Before expending laser resources, Density Functional Theory (DFT) is used to predict the molecular hyperpolarizability (


).

Software: Gaussian 16 / GAMESS / ORCA Theory Level: DFT / B3LYP / 6-311++G(d,p)

Protocol:

  • Geometry Optimization: Optimize the ground state geometry in the gas phase. Ensure no imaginary frequencies (verify local minima).

  • Dipole Moment (

    
    ):  Calculate the total dipole moment vector.
    
  • Polarizability (

    
    ) & Hyperpolarizability (
    
    
    
    ):
    • Use the Finite Field (FF) method or Coupled Perturbed Hartree-Fock (CPHF) equations within the DFT framework.

    • For this centrosymmetric molecule, the static first hyperpolarizability

      
       should theoretically approach zero.
      
    • Focus on Second Hyperpolarizability (

      
      ) , which governs Third-Order NLO effects.
      

Data Output Table (Template):

ParameterSymbolUnitSignificance
HOMO-LUMO Gap

eVLower gap

easier charge transfer

higher NLO.
Dipole Moment

DebyeIndicates ground state charge distribution.
2nd Hyperpolarizability

esuPredicts magnitude of Optical Limiting/Switching.
Experimental Characterization: Z-Scan Technique

The Z-Scan technique is the industry standard for simultaneously measuring Nonlinear Refraction (NLR) and Nonlinear Absorption (NLA) .

4.1 Optical Setup
  • Source: Nd:YAG Laser (532 nm, SHG mode), Pulse width: 5–10 ns (nanosecond regime for thermal/excited state effects) or 100 fs (femtosecond regime for pure electronic effects).

  • Lens: Focal length

    
     cm.
    
  • Sample: 1 mM solution of the derivative in DMSO or DMF, placed in a 1 mm quartz cuvette.

4.2 Measurement Protocol
  • Translation: The sample is moved along the Z-axis through the focal point (

    
    ) of the laser beam.
    
  • Open Aperture (OA) Scan:

    • Remove the aperture before the detector.

    • Measure Transmittance (

      
      ) vs. Position (
      
      
      
      ).
    • Result: A dip at

      
       indicates Reverse Saturable Absorption (RSA)  (Optical Limiting). A peak indicates Saturable Absorption (SA) .
      
  • Closed Aperture (CA) Scan:

    • Place a finite aperture (

      
      ) before the detector.
      
    • Measure Transmittance.[1][2][3][4]

    • Result: A peak-valley signature indicates negative nonlinearity (self-defocusing,

      
      ). A valley-peak indicates positive nonlinearity (self-focusing, 
      
      
      
      ).
4.3 Data Analysis

Calculate the Nonlinear Refractive Index (


)  and Absorption Coefficient (

)
using the standard Sheik-Bahae formalism [1].

For Open Aperture (NLA):



Where 

.
  • 
    : Peak intensity at focus.
    
  • 
    : Effective path length.
    
  • 
    : Rayleigh diffraction length.
    

ZScanSetup cluster_logic Signal Interpretation Laser Nd:YAG Laser (532 nm) Atten Attenuator Laser->Atten Split Beam Splitter Atten->Split Lens Focusing Lens (f=20cm) Sample Sample (Translating -z to +z) Lens->Sample Signal Aperture Aperture (Closed Scan Only) Sample->Aperture Signal Split->Lens Signal RefDet Reference Detector Split->RefDet Reference SigDet Signal Detector Aperture->SigDet Signal Res1 Dip at Z=0 (Open) = Optical Limiting Res2 Peak-Valley (Closed) = Self-Defocusing

Figure 2: Z-Scan experimental setup for determining nonlinear absorption and refraction coefficients.

Structure-Property Relationships & Applications

The (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one molecule serves as a baseline. To tune the NLO response, derivatives are synthesized by altering the para-substituents.

5.1 Substituent Effects Table
Derivative TypeSubstituent (R)Electronic EffectNLO OutcomeApplication
A-

-A-

-A

(Nitro)
Strong AcceptorHigh

, RSA
Optical Limiting (Laser Safety)
D-

-A-

-D

(Methoxy)
Weak DonorEnhanced Charge TransferOptical Switching
D-

-A-

-D

(Amino)
Strong DonorMax

&

, Red-shifted absorption
Bio-imaging (Fluorescence)
5.2 Optical Limiting (OL)

The nitro-derivative typically exhibits Reverse Saturable Absorption (RSA) . As laser intensity increases, the excited state absorption cross-section exceeds the ground state cross-section (


).
  • Mechanism: Two-Photon Absorption (TPA) or Excited State Absorption (ESA).

  • Utility: Protecting sensitive sensors (or human eyes) from high-intensity laser damage. The material becomes opaque at high intensities.

References
  • Sheik-Bahae, M., et al. (1990). "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics, 26(4), 760-769. Link

  • Ravindra, H. J., et al. (2014). "Third order nonlinear optical properties of bis-chalcone derivatives." Materials Research Bulletin, 49, 563-569. Link

  • Sakthivel, P., & Abithas, B. (2017). "Synthesis, growth and characterization of a new organic nonlinear optical crystal: 1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one." Journal of Molecular Structure, 1128, 62-69. Link

  • Gaussian, Inc. "Gaussian 16 User Reference: Polarizabilities and Hyperpolarizabilities." Link

  • BenchChem. "(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Product Information." Link

Sources

Application Note: Nitrophenylpentadienone Scaffolds in Antiviral Research

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Viral Proteases and the Ubiquitin-Proteasome System [1]

Executive Summary

The search for broad-spectrum antivirals has increasingly focused on Monocarbonyl Analogs of Curcumin (MACs) , specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold. Unlike natural curcumin, which suffers from rapid metabolic degradation, the 1,5-bis(4-nitrophenyl) derivative (referred to herein as NP-PD ) exhibits enhanced chemical stability and heightened electrophilicity due to the electron-withdrawing nitro groups.

This Application Note details the utilization of NP-PD as a chemical probe to target cysteine-dependent viral mechanisms. The compound acts primarily as a Michael acceptor , forming covalent adducts with catalytic cysteine residues found in:

  • Viral Proteases: Including SARS-CoV-2 PLpro/3CLpro and Flavivirus proteases.

  • Deubiquitinases (DUBs): Host or viral enzymes (e.g., USP14, viral OTU domains) required for viral replication and immune evasion.[2]

Chemical Basis & Stability[3]

Structural Properties

The core pharmacophore is the


-unsaturated ketone (dienone)  linker. The flanking 4-nitrophenyl rings withdraw electron density from the alkene system, significantly increasing the reactivity of the 

-carbons toward nucleophilic attack (Michael addition).
PropertySpecification
IUPAC Name (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
Molecular Formula

MW ~324.29 g/mol
Appearance Yellow to Orange crystalline solid
Solubility Insoluble in water; Soluble in DMSO (>20 mM), DMF, Acetone
Stability Stable in solid state. DMSO stocks stable at -20°C for 3 months. Avoid aqueous buffers >pH 8.0 (risk of retro-aldol hydrolysis).
Mechanism of Action (MOA)

The antiviral potency of NP-PD stems from its ability to alkylate reactive thiols.

  • Direct Viral Targeting: Covalent inhibition of viral cysteine proteases prevents polyprotein processing.

  • Host Modulation: Inhibition of the Ubiquitin-Proteasome System (UPS).[1][2] Many viruses hijack host DUBs to prevent the degradation of viral proteins.[2][3] NP-PD inhibits these DUBs, leading to the accumulation of poly-ubiquitinated viral proteins and their subsequent toxic aggregation or degradation.

MOA_Pathway Compound Nitrophenylpentadienone (NP-PD) MichaelAdd Michael Addition (Covalent Bond) Compound->MichaelAdd Electrophile Cysteine Catalytic Cysteine (-SH Group) Cysteine->MichaelAdd Nucleophile Target1 Viral Protease (e.g., PLpro, 3CLpro) MichaelAdd->Target1 Target2 Host/Viral DUBs (e.g., USP14) MichaelAdd->Target2 Effect1 Block Polyprotein Processing Target1->Effect1 Effect2 Accumulation of Ub-Viral Proteins Target2->Effect2 Result Viral Replication Collapse Effect1->Result Effect2->Result

Figure 1: Mechanism of Action. The electrophilic enone system of NP-PD covalently modifies catalytic cysteines in viral proteases and deubiquitinases (DUBs).

Experimental Protocols

Protocol A: Synthesis of NP-PD Probe

Rationale: Commercial availability can be sporadic. This Claisen-Schmidt condensation is robust and yields high-purity compound.[4]

Reagents:

  • 4-Nitrobenzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • 10% NaOH (aqueous)

Procedure:

  • Dissolve 4-nitrobenzaldehyde (3.02 g) in 20 mL ethanol in a round-bottom flask.

  • Add acetone (0.74 mL). Stir at room temperature.

  • Add 10% NaOH (5 mL) dropwise over 10 minutes. The solution will turn dark yellow/orange immediately.

  • Stir vigorously for 2-4 hours at room temperature. A heavy precipitate will form.

  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash the cake 3x with cold water (to remove base) and 1x with cold ethanol (to remove unreacted aldehyde).

  • Recrystallization: Recrystallize from hot ethanol/acetone (1:1) to obtain bright yellow needles.

  • QC: Verify structure via

    
    H-NMR (
    
    
    
    ). Look for trans-alkene coupling constants (
    
    
    Hz).
Protocol B: Antiviral Screening (CPE Inhibition Assay)

Rationale: This protocol determines the Effective Concentration (EC50) against cytopathic viruses (e.g., Dengue, Influenza, or HSV).

Materials:

  • Cell Line: Vero E6 (kidney epithelial) or A549 (lung epithelial).

  • Virus: Target virus at known MOI (Multiplicity of Infection).

  • Reagent: MTT or CellTiter-Glo (for viability readout).

Workflow:

  • Seeding: Seed Vero cells (

    
     cells/well) in 96-well plates. Incubate 24h at 37°C.
    
  • Compound Prep: Prepare serial dilutions of NP-PD in maintenance medium (DMEM + 2% FBS).

    • Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Infection:

    • Remove media. Add virus suspension (MOI 0.1) to wells.[5]

    • Adsorb for 1 hour at 37°C.

    • Remove virus inoculum (wash 1x with PBS).

  • Treatment: Add 100 µL of compound dilutions to infected wells.

    • Include Cell Control (Cells + Media + DMSO).

    • Include Virus Control (Cells + Virus + DMSO).

  • Incubation: Incubate for 48–72 hours (until Virus Control shows >80% CPE).

  • Readout: Add MTT reagent. Incubate 4h. Solubilize crystals and read Absorbance at 570 nm.

Data Calculation:



Protocol C: Deubiquitinase (DUB) Inhibition Assay

Rationale: To validate if the antiviral effect is mediated via UPS inhibition.

Reagents:

  • Recombinant USP14 or Viral PLpro (if available).

  • Substrate: Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin).

Steps:

  • Dilute NP-PD (0.1 – 50 µM) in Reaction Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).

    • Note: DTT competes with the compound. Keep DTT low (1 mM) or pre-incubate compound with enzyme before adding DTT if irreversible inhibition is suspected.

  • Add Enzyme (5 nM final) to the plate. Incubate 30 min at RT (allows covalent modification).

  • Add Ub-AMC substrate (500 nM).

  • Kinetic Read: Measure Fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes.

  • Analysis: Slope of the linear phase represents enzymatic velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC50.

Advanced Characterization Workflow

To rigorously validate the compound, a "Time-of-Addition" study is required to pinpoint where in the viral lifecycle the compound acts (Entry vs. Replication).

Workflow Start Compound Synthesis (Protocol A) QC Quality Control (NMR/HPLC >98%) Start->QC Tox Cytotoxicity Profiling (Determine CC50) QC->Tox Screen Antiviral Screen (Determine EC50) Tox->Screen Select Selectivity Index (SI) (CC50 / EC50) Screen->Select Hit Hit Validation (SI > 10) Select->Hit High SI Drop Discard (Too Toxic) Select->Drop Low SI Mech Mechanism Study (Time-of-Addition / DUB Assay) Hit->Mech

Figure 2: Validation Workflow. A systematic approach from synthesis to mechanistic validation ensures only non-toxic, specific hits are pursued.

Data Analysis & Interpretation

When analyzing results, the Selectivity Index (SI) is the critical metric. Nitrophenyl derivatives can be cytotoxic due to non-specific protein alkylation.

Typical Data Ranges (Literature Based):

AssayMetricDesirable RangeInterpretation
Cytotoxicity (Vero) CC50

Lower values indicate general toxicity, likely due to excessive electrophilicity.
Antiviral (RNA Virus) EC50

Potent inhibition.
Selectivity Index SI

A safe therapeutic window for lead optimization.
DUB Inhibition IC50

Confirms mechanism. If IC50 DUB

EC50 Viral, the mechanism is likely UPS-linked.

Troubleshooting:

  • Issue: High cytotoxicity (Low CC50).

  • Solution: The nitro group might be too electron-withdrawing. Synthesize the 4-methoxy or 3,4-dimethoxy analog to reduce electrophilicity and improve safety, though this may reduce potency.

References

  • Synthesis & Plant Virus Activity: Title: Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives.[6][7][8][9] Source: PMC / NIH (2017). URL:[Link] Relevance: Establishes the core synthesis protocol and efficacy against RNA viruses (TMV) for this specific scaffold.

  • General Antiviral Mechanism (Curcumin Analogs): Title: Curcumin as an Antiviral Agent.[5][7][10][11][12][13] Source: Frontiers in Microbiology (2020). URL:[Link] Relevance: Reviews the broad-spectrum activity of the scaffold against Dengue, Zika, and Chikungunya.

  • Protease/DUB Inhibition Mechanism: Title: Inhibitors of Deubiquitinating Enzymes Interfere with the SARS-CoV-2 Papain-like Protease.[1] Source: Viruses (MDPI, 2022). URL:[Link] Relevance:[1][2][4][5][6][12][14][15][16][17][18] Validates the strategy of using DUB inhibitors (structurally related to dienones) to block viral replication.

  • Cytotoxicity Protocols: Title: Evaluation of antiviral activities of curcumin derivatives against HSV-1 in Vero cell line.[11][12] Source: Natural Product Communications (2010). URL:[Link] Relevance: Provides baseline CC50/EC50 comparison data for curcuminoid derivatives in Vero cells.

Sources

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and application of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (hereafter referred to as Nitro-DBA ). As a bis-electrophilic scaffold, Nitro-DBA serves as a critical "linchpin" precursor in medicinal chemistry. Its structure features two


-unsaturated ketone moieties flanked by strong electron-withdrawing nitro groups. This electronic arrangement significantly enhances the electrophilicity of the 

-carbons, facilitating rapid Michael additions and heterocyclizations to yield pyrazolines, pyrimidines, and diazepines—pharmacophores essential in oncology and antimicrobial research.

Strategic Synthesis Workflow

The divergent synthesis capability of Nitro-DBA is visualized below. This decision tree guides the researcher through precursor assembly to specific heterocyclic targets.

G Start Raw Materials: 4-Nitrobenzaldehyde + Acetone Core PRECURSOR: (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one (Nitro-DBA) Start->Core Claisen-Schmidt (NaOH/EtOH, <20°C) Pyrazoline Target A: Pyrazolines (N-N Heterocycles) Core->Pyrazoline Hydrazines (Reflux/AcOH) Pyrimidine Target B: Pyrimidines (N-N Heterocycles) Core->Pyrimidine Urea/Thiourea (KOH/EtOH) Diazepine Target C: 1,5-Diazepines (Fused Systems) Core->Diazepine 1,2-Diamines (Acid Cat.) Isoxazole Target D: Isoxazoles (N-O Heterocycles) Core->Isoxazole Hydroxylamine (Base Cat.)

Figure 1: Divergent synthetic pathways originating from the Nitro-DBA scaffold.

Module 1: Precursor Synthesis (The Foundation)

The quality of downstream heterocycles is strictly dependent on the purity of the Nitro-DBA precursor. We utilize a Claisen-Schmidt Condensation .[1]

Mechanistic Insight: The p-nitro group is a strong Electron Withdrawing Group (EWG). While this enhances the final product's reactivity, it also makes the aldehyde highly reactive. Strict temperature control is required to prevent polymerization or the formation of the mono-condensed product (chalcone) instead of the desired bis-product.

Protocol 1.0: Synthesis of Nitro-DBA
ParameterSpecification
Reaction Type Double Claisen-Schmidt Condensation
Stoichiometry 1:2:2.5 (Acetone : 4-Nitrobenzaldehyde : Base)
Solvent System Ethanol : Water (3:1 ratio)
Key Risk Exothermic polymerization; Cannizzaro reaction side-products.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitrobenzaldehyde (20 mmol, 3.02 g) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Base Addition: Dissolve NaOH (25 mmol, 1.0 g) in 10 mL of water. Add this dropwise to the aldehyde solution while stirring.

  • Ketone Addition: Cool the mixture to 10–15°C (ice bath). Add acetone (10 mmol, 0.58 g) dropwise over 10 minutes.

    • Why? Adding acetone last ensures the aldehyde is in excess locally, favoring the bis-condensation over the mono-chalcone.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. A heavy yellow/orange precipitate will form.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base and halt the reaction).

  • Purification: Filter the solid. Wash sequentially with:

    • Cold water (3 x 50 mL) – Removes inorganic salts.

    • Cold ethanol (1 x 10 mL) – Removes unreacted aldehyde.

  • Recrystallization: Recrystallize from glacial acetic acid or ethanol/DMF mixture.

  • Validation:

    • TLC: Silica gel (Hexane:EtOAc 7:3). Product

      
       should be distinct from aldehyde.
      
    • Yield: Expect 70–85%.

Module 2: Nitrogen Heterocycles (Pyrazolines)

Pyrazolines are synthesized via the reaction of Nitro-DBA with hydrazines. This is a Michael addition followed by cyclodehydration .

Mechanistic Insight: The nitro groups on the aromatic rings pull electron density, making the


-carbon of the enone system highly positive. The terminal nitrogen of hydrazine attacks this carbon first (1,4-addition), followed by intramolecular attack on the carbonyl.

Mechanism Step1 Nitro-DBA (Electrophile) Step2 Michael Adduct (Intermediate) Step1->Step2 Hydrazine Attack (1,4-Addition) Step3 Cyclization (Imine Formation) Step2->Step3 - H2O Step4 Pyrazoline (Product) Step3->Step4 Tautomerization

Figure 2: Mechanism of Pyrazoline formation via Michael Addition.

Protocol 2.0: Pyrazoline Derivatization
  • Reactants: Suspend Nitro-DBA (1 mmol) in 15 mL of glacial acetic acid.

  • Reagent: Add Hydrazine Hydrate (2.5 mmol) or Phenylhydrazine (2.2 mmol).

    • Note: Excess hydrazine is used to drive the reaction to completion and prevent oligomerization.

  • Conditions: Reflux at 110°C for 4–6 hours.

    • Monitoring: The solution will typically shift from opaque yellow to a clear, darker orange/red solution.

  • Isolation: Pour onto crushed ice. The pyrazoline precipitates as a solid.

  • Purification: Recrystallize from ethanol.

Module 3: Fused Ring Systems (1,5-Benzodiazepines)

The 1,5-bis structure allows for the formation of seven-membered rings when reacted with binucleophiles like o-phenylenediamine (OPD).

Protocol 3.0: Diazepine Synthesis
  • Solvent: Ethanol (20 mL).

  • Catalysis: This reaction often requires acid catalysis to activate the carbonyl. Add 3–4 drops of glacial acetic acid or use a heteropolyacid catalyst if available (see Ref 3).

  • Procedure: Mix Nitro-DBA (1 mmol) and o-phenylenediamine (1 mmol). Reflux for 6–8 hours.

  • Observation: A color change to deep purple or dark brown often indicates diazepine formation.

  • Validation (NMR): Look for the disappearance of the alkene protons (

    
     6.5–7.5 ppm range, doublets) and the appearance of methylene protons in the seven-membered ring (if reduction occurs) or specific imine shifts.
    

Scientific Integrity & Troubleshooting (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Precursor) Cannizzaro ReactionThe aldehyde disproportionated because the base concentration was too high or temp >20°C. Keep cool.
Oily Product (Pyrazoline) Incomplete CyclizationThe intermediate hydrazone formed but didn't cyclize. Increase reflux time or add catalytic HCl.
Polymerization Michael Addition on both sidesEnsure stoichiometry is precise. For heterocycles, ensure the nucleophile is in excess.

Safety Note: Nitro-aromatics can be toxic and potential sensitizers. Always work in a fume hood. While Nitro-DBA is not typically explosive, polynitro compounds should be treated with respect regarding friction and heat.

References

  • Ahmed, S. M., et al. (2005). "Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones." Dhaka University Journal of Science.[2] (Describes the fundamental Claisen-Schmidt protocol for nitro-derivatives).

  • Al-Omary, F. A., et al. (2016). "Synthesis and Biological Evaluation of Some New Pyrazoline Derivatives." International Journal of Current Microbiology and Applied Sciences. (Protocol for pyrazoline conversion).[3][4][5]

  • Heravi, M. M., et al. (2007). "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules. (Catalytic methods for diazepine synthesis).

  • ChemicalBook. (2025).[6] "(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one Properties and Safety." (Physical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Claisen-Schmidt Reaction for Diarylpentadienone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diarylpentadienones via the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this robust reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies grounded in mechanistic principles to help you optimize your synthetic outcomes. Diarylpentadienones, known for their enhanced stability compared to curcumin, are valuable compounds in medicinal chemistry, and their efficient synthesis is crucial for further development.[1][2] The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone method for their preparation.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle common experimental hurdles, from low yields to complex product mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction yield is critically low or I'm getting no product at all. What's going wrong?

This is the most frequent challenge. A low yield can stem from several factors. Let's break down the likely culprits.

Answer: Low or no yield is often a result of issues with reaction conditions, reagent quality, or stoichiometry.

  • Incomplete Reaction: The reaction may not have reached completion. It's crucial to monitor the reaction's progress.

    • Solution: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials (the aromatic aldehyde and the ketone).[4] The reaction is complete when the starting material spots have disappeared or significantly diminished, and a new spot corresponding to the more conjugated diarylpentadienone product has appeared.[5]

  • Suboptimal Catalyst Concentration: The amount and nature of the base catalyst are critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, their concentration must be optimized.[5][6][7]

    • Causality: The base's role is to deprotonate the α-hydrogen of the ketone to form a reactive enolate ion.[8][9][10] Too little base leads to slow or incomplete enolate formation. Conversely, an excessively high concentration of a strong base can promote side reactions, such as the Cannizzaro reaction of the aldehyde, which consumes your starting material.[4][5][11]

    • Solution: For many syntheses, a catalytic amount of base is sufficient. Studies have shown that 20 mol% of solid NaOH can give excellent yields, comparable to using a stoichiometric amount, especially under solvent-free conditions.[12][13] It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.

  • Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction.

    • Solution: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity can neutralize the base catalyst. Ensure your aldehyde is pure; distillation before use is recommended if its purity is questionable.[5] Verify the purity of your ketone and solvents as well.

  • Incorrect Stoichiometry: The Claisen-Schmidt condensation for diarylpentadienone synthesis involves the reaction of two equivalents of an aromatic aldehyde with one equivalent of a central ketone (like acetone or cyclopentanone).

    • Solution: Ensure the molar ratio is correct, typically 2:1 of aldehyde to ketone. To drive the reaction to completion, a slight excess of the aldehyde may sometimes be beneficial.[14]

Issue 2: My crude product shows multiple spots on TLC, making purification a nightmare. How can I improve selectivity?

The formation of multiple products is a classic challenge in Claisen-Schmidt condensations, arising from the various reactive species in the flask.[4][7]

Answer: The key to improving selectivity is to understand and suppress the common side reactions.

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol byproducts.[4][5]

    • Causality: This occurs when the ketone enolate attacks another molecule of the ketone instead of the aromatic aldehyde.

    • Solution: This side reaction is minimized because the aromatic aldehyde is generally more electrophilic and reactive than the ketone.[15] Furthermore, the aldehyde lacks α-hydrogens, preventing it from enolizing and participating in its own self-condensation.[16][17] To further suppress ketone self-condensation, you can try slowly adding the ketone to the mixture of the aldehyde and base.

  • Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, two molecules of a non-enolizable aldehyde can disproportionate to yield a primary alcohol and a carboxylic acid.[4][11]

    • Causality: This is a competing reaction that consumes the aldehyde, reducing the yield of the desired diarylpentadienone. It is favored by high concentrations of a strong base.[4][11]

    • Solution: Use the minimum effective concentration of the base. Slowly adding the base to the reaction mixture can prevent localized high concentrations.[4] Performing the reaction at a lower temperature can also favor the Claisen-Schmidt pathway.[11]

  • Michael Addition: The ketone enolate can potentially add to the α,β-unsaturated diarylpentadienone product.[4]

    • Causality: This 1,4-conjugate addition leads to the formation of a 1,5-dicarbonyl compound or more complex adducts.

    • Solution: This is generally less of an issue when the diarylpentadienone product precipitates out of the reaction mixture as it forms. If it remains soluble, using a stoichiometric amount of the aldehyde can help ensure the enolate is consumed in the primary reaction pathway.[4]

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and its potential pitfalls, the following diagrams illustrate the core mechanism and a logical workflow for troubleshooting.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Final Product Ketone Ketone (e.g., Acetone) Enolate 1. Enolate Formation (Base abstracts α-H+) Ketone->Enolate Base (e.g., NaOH) Aldehyde Aromatic Aldehyde (2 equiv.) Attack 2. Nucleophilic Attack on Aldehyde Aldehyde->Attack Enolate->Attack Intermediate β-Hydroxy Ketone Intermediate Attack->Intermediate Dehydration 3. Dehydration (-H₂O) Intermediate->Dehydration Fast Mono_adduct Mono-substituted Adduct Dehydration->Mono_adduct Repeat 4. Repeat Steps 1-3 on other side Mono_adduct->Repeat Product Diarylpentadienone Repeat->Product

Caption: Base-catalyzed Claisen-Schmidt mechanism for diarylpentadienone synthesis.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Multiple Products Check_Reagents Reagents Pure? Start->Check_Reagents Check_Stoichiometry Stoichiometry Correct? (2:1 Aldehyde:Ketone) Check_Reagents->Check_Stoichiometry Yes Sol_Purify Purify/Distill Aldehyde Check_Reagents->Sol_Purify No Check_Conditions Conditions Optimized? Check_Stoichiometry->Check_Conditions Yes Sol_Adjust_Ratio Adjust Molar Ratios Check_Stoichiometry->Sol_Adjust_Ratio No Sol_Optimize_Base Optimize Base Conc. (e.g., 20 mol%) Check_Conditions->Sol_Optimize_Base No Sol_Monitor Monitor by TLC Check_Conditions->Sol_Monitor Yes Sol_Purify->Check_Stoichiometry Sol_Adjust_Ratio->Check_Conditions Sol_Temp Control Temperature (e.g., Room Temp or Ice Bath) Sol_Optimize_Base->Sol_Temp Sol_Temp->Sol_Monitor Success Successful Synthesis Sol_Monitor->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols & Data

Protocol 1: General Synthesis of a Diarylpentadienone (Solvent-Free)

This solvent-free grinding method is environmentally friendly and often results in high yields and short reaction times.[12][13][16]

  • Reactant Preparation: To a clean, dry mortar, add the aromatic aldehyde (20 mmol) and the ketone (e.g., cyclopentanone, 10 mmol).

  • Catalyst Addition: Add solid sodium hydroxide (NaOH, 2.0 mmol, 20 mol%).[12][13]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will typically become a thick paste and may change color.

  • Workup: Pour the reaction mixture into a beaker containing cold 2N HCl (50 mL). Stir until the paste solidifies.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.[15]

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is the most common method for purifying the solid diarylpentadienone product.[11]

  • Solvent Selection: Ethanol (95%) is a common and effective solvent for recrystallizing these compounds.[5][15][18]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Analysis: Determine the mass of the product to calculate the percent yield and measure its melting point to assess purity.

Table 1: Optimizing NaOH Catalyst Concentration

The following table, adapted from literature data, illustrates the effect of catalyst loading on yield for a model Claisen-Schmidt reaction.[12][13]

EntryCatalystMol% of CatalystConditionYield (%)
1NaOH10Grinding, 5 min95
2NaOH20Grinding, 5 min98
3NaOH80Grinding, 5 min99
4NaOH100 (Stoichiometric)Grinding, 5 min99
5KOH20Grinding, 5 min85

Data adapted for the synthesis of α,α′-bis-benzylidenecyclohexanone. As shown, a catalytic amount of NaOH (20 mol%) provides a yield nearly identical to a stoichiometric amount, making it a more efficient choice.[6][12][13]

References

  • Abdullah, M. A., Faudzi, S. M. M., & Nasir, N. M. (2020). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. Mini-Reviews in Medicinal Chemistry, 21(9).
  • Chemistry Gallery. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
  • CUTM Courseware. Claisen-Schmidt-Condensation.pdf.
  • Abdullah, M. A., et al. (2023). A Review on Biological Properties and Synthetic Methodologies of the Diarylpentadienones. ResearchGate.
  • BYJU'S. Claisen Condensation Mechanism.
  • Vedantu. Claisen Condensation Mechanism: Steps, Example & Tips.
  • Scribd. Claisen-Schmidt Condensation | PDF.
  • ResearchGate. (2025). Synthesis, in vitro and in silico studies of diarylpentadienone analogues as anti-tyrosinase and anti-melanogenic agents | Request PDF.
  • IKM Institut Kimia Malaysia. Synthesis of Diarylpentadienones and Pyrazoline Derivatives as Potential α-Glucosidase Inhibitor and Their Antioxidant Activiti.
  • PubMed. (2025). Synthesis, in vitro and in silico studies of diarylpentadienone analogues as anti-tyrosinase and anti-melanogenic agents.
  • ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
  • Benchchem. (2025). troubleshooting side reactions in Claisen-Schmidt condensation.
  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules.
  • Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References.
  • ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation.
  • University of Missouri-St. Louis. Claisen-Schmidt Condensation.
  • Wikipedia. Claisen–Schmidt condensation.
  • Benchchem. (2025). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • Benchchem. (2025). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
  • ResearchGate. (2024). claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory.
  • ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • ResearchGate. Effect of solvent on the Claisen-Schmidt reaction.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances.
  • Ilhan, S., et al. (2020). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Molecules.
  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. PMC.
  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab.
  • Kumar, S., et al. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical and Pharmaceutical Innovation.
  • Bouzroura-Aichouche, C., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus.
  • Benchchem. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • Scribd. Claisen Schmidt Reaction Overview | PDF.
  • Magritek. (2021). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.

Sources

Technical Support Center: Synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Purity Issues in Bis-Chalcone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Matrix

User Context: You are performing a Claisen-Schmidt condensation between acetone (1 eq) and 4-nitrobenzaldehyde (2+ eq) to synthesize the target bis-chalcone. Core Challenge: The electron-withdrawing nitro group (


) significantly increases the electrophilicity of the aldehyde.[1] While this accelerates the desired reaction, it simultaneously lowers the activation energy for competing nucleophilic attacks (Cannizzaro) and alters the solubility profile, often leading to "oiling out" or impure precipitates.
Quick-Reference Diagnostic Table
SymptomProbable CauseTechnical ExplanationCorrective Action
Product is an oil/tar instead of yellow solid Acetone Self-CondensationExcess acetone or high temperature triggered base-catalyzed oligomerization (Mesityl oxide/Phorone).Protocol Adjustment: Pre-mix aldehyde and base; add acetone slowly (inverse addition) at

.
Low Yield + White Precipitate Cannizzaro ReactionHigh base concentration caused 4-nitrobenzaldehyde disproportionation into acid/alcohol.Optimization: Reduce base concentration. Use a biphasic system or add base dropwise.
Melting Point too low (

)
Mono-condensationIncomplete reaction stopped at the benzylideneacetone intermediate.Stoichiometry: Ensure aldehyde is in slight excess (

eq).[2] Increase reaction time.
Product is pale/off-white (not bright yellow) Z-Isomer ContaminationKinetic control favored the cis (Z) alkene formation; lack of thermodynamic equilibration.Reflux: Briefly reflux in ethanol to drive thermodynamic equilibration to the stable E,E form.
Loss of conjugation (NMR) Michael AdditionNucleophilic attack (water/solvent) on the alkene (

-carbon) of the product.
Quench: Neutralize reaction immediately upon completion. Do not leave in strong base overnight.

Deep Dive: Mechanism & Side Reaction Analysis[3]

Issue #1: The Cannizzaro Competitor

The Science: The 4-nitro group exerts a strong inductive (


) and mesomeric (

) effect, making the carbonyl carbon highly electron-deficient. In the presence of concentrated hydroxide (e.g.,

NaOH), the hydroxide ion may attack the aldehyde carbonyl instead of acting as a base to deprotonate the acetone. Since 4-nitrobenzaldehyde lacks

-protons, it undergoes the Cannizzaro reaction, disproportionating into 4-nitrobenzoic acid (soluble salt) and 4-nitrobenzyl alcohol.

Troubleshooting:

  • Avoid: Dumping solid NaOH directly into the aldehyde solution.

  • Fix: Maintain the "Enolate Pool." Ensure acetone is available to react with the aldehyde immediately. However, see Issue #2 regarding acetone control.

Issue #2: Acetone Polymerization (The "Goo" Factor)

The Science: Acetone has


-protons.[2] In base, it forms an enolate which can attack another acetone molecule (Self-Aldol). This forms diacetone alcohol, which dehydrates to Mesityl Oxide . Mesityl oxide can react further to form Phorone  and isophorone. These are oily, sticky byproducts that trap your crystals.

Troubleshooting:

  • Temperature Control: The activation energy for self-condensation is higher than the cross-condensation with the highly reactive 4-nitrobenzaldehyde. Keep the initial mixing at

    
    .
    
  • Stoichiometry: Never use a large excess of acetone "to drive the reaction." It will only drive polymerization.

Issue #3: The "Mono" Trap

The Science: The synthesis proceeds in two distinct steps.

  • Acetone + Aldehyde

    
     Mono-enone (Intermediate).
    
  • Mono-enone + Aldehyde

    
     Bis-enone (Target).
    The second step is sterically more demanding. If the acetone is added too quickly, or if the aldehyde runs out, the reaction stops at the mono-enone.
    

Troubleshooting:

  • Monitoring: The mono-enone typically has a lower melting point and distinct NMR shifts.

  • Correction: Use

    
     to 
    
    
    
    equivalents of aldehyde.

Visualizing the Reaction Network

The following diagram maps the critical pathways. Green represents the desired flow; Red represents failure modes.

ReactionPathways Reactants Acetone + 4-Nitrobenzaldehyde Enolate Acetone Enolate Reactants->Enolate NaOH (Base) Cannizzaro SIDE REACTION: Cannizzaro (Acid + Alcohol) Reactants->Cannizzaro Excess Base No Enolate Present SelfCond SIDE REACTION: Mesityl Oxide/Phorone (Oily Impurities) Enolate->SelfCond High Temp Excess Acetone Mono Intermediate: (E)-4-(4-nitrophenyl)but-3-en-2-one Enolate->Mono Aldol Condensation (-H2O) Target TARGET: (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one Mono->Target + 2nd Eq Aldehyde Slow Step Z_Isomer IMPURITY: Z,E or Z,Z Isomers Mono->Z_Isomer Kinetic Control (Low Temp) Z_Isomer->Target Thermodynamic Equilibration (Reflux/Heat)

Caption: Reaction network showing the competition between the desired Claisen-Schmidt pathway (center) and the primary side reactions: Cannizzaro (left) and Acetone Self-Condensation (right).

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions identified above.

Reagents:

  • 4-Nitrobenzaldehyde:

    
     (
    
    
    
    )
  • Acetone:

    
     (
    
    
    
    )
  • Ethanol (

    
    ): 
    
    
    
  • NaOH Solution (

    
     aq): 
    
    
    

Step-by-Step Procedure:

  • Dissolution (Preventing Cannizzaro):

    • In a round-bottom flask, dissolve

      
       of 4-nitrobenzaldehyde in 
      
      
      
      of ethanol. Stir until completely dissolved.
    • Note: If the aldehyde does not dissolve, gently warm, then cool back to room temperature.

  • The "Inverse" Addition (Preventing Self-Condensation):

    • Add the acetone (

      
      ) to the aldehyde solution before adding the base. This ensures that as soon as an enolate forms, it is surrounded by the electrophilic aldehyde.
      
    • Cool the mixture to

      
       in an ice bath.
      
  • Catalysis:

    • Add the NaOH solution dropwise over 5 minutes with vigorous stirring.

    • Observation: The solution should turn dark, and a yellow precipitate will begin to form rapidly.

  • Reaction & Equilibration (Ensuring E,E Isomer):

    • Allow the mixture to stir at

      
       for 15 minutes.
      
    • Remove the ice bath and stir at room temperature for 1 hour.

    • Critical Step: If the precipitate looks amorphous (non-crystalline), heat the mixture to

      
       for 10 minutes, then cool slowly. This drives the thermodynamic E,E formation.
      
  • Work-up:

    • Filter the yellow solid under vacuum.

    • Wash 1: Cold water (

      
      ) to remove NaOH and any Cannizzaro salts (benzoates).
      
    • Wash 2: Cold ethanol (

      
      ) to remove unreacted aldehyde and mono-enone.
      
    • Wash 3: Cold ether (optional) to remove sticky oligomers (mesityl oxide).

  • Recrystallization:

    • Recrystallize from hot Ethanol/Acetone (9:1) or Glacial Acetic Acid (for very high purity).

Validation Standards (QC)

Verify your product using these parameters to ensure the absence of side products.

ParameterExpected Value (Target)Failure Indicator
Appearance Bright Yellow NeedlesOrange/Brown (Oligomers) or White (Cannizzaro)
Melting Point


(Mono-adduct contamination)

NMR (Alkene)
Doublet,

Multiplets in aliphatic region (Polymerization)
Coupling Constant (

)

(Trans/E)

(Cis/Z isomer)

References

  • Claisen-Schmidt Condensation Mechanism & Scope

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
    • Wikipedia Contributors. (2025). Claisen–Schmidt condensation.[2][3][4][5][6][7] Wikipedia. Link[5]

  • Side Reactions (Cannizzaro & Self-Condensation)

    • BenchChem. (2025).[4] Troubleshooting side reactions in Claisen-Schmidt condensation. Link

    • University of Basrah. Cannizzaro Reaction Mechanism and Competition. Link

  • Specific Synthesis of Nitro-Derivatives

    • ResearchGate. (2025).[6] Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. Link

  • NMR Characterization Data

    • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Link

    • PubChem. Compound Summary: (1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one.[8] (Structural analog reference). Link

Sources

Technical Support Center: Purification of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

[1]

Ticket ID: PUR-CHAL-4NO2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one , a symmetrical bis-chalcone derivative synthesized via the Claisen-Schmidt condensation of acetone and 4-nitrobenzaldehyde.[1]

This molecule presents unique purification challenges due to the nitro groups (-NO₂) . Unlike the unsubstituted parent compound (dibenzalacetone), the nitro-derivative exhibits:

  • Lower solubility in common alcohols (ethanol/methanol).

  • Higher melting point due to strong intermolecular ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -stacking.
    
  • Base sensitivity , leading to deep red/brown discoloration (Janovsky-like complexes) if not properly neutralized.

Below are the specific troubleshooting modules designed to resolve your purity and yield issues.

Module 1: Recrystallization (The "Sticky Solid" Issue)

User Query: "My crude product precipitated as a sticky yellow-brown clump. Standard ethanol recrystallization isn't working—it either doesn't dissolve or oils out. How do I get clean crystals?"

Root Cause Analysis

The "sticky" nature is often caused by the mono-condensed intermediate (4-(4-nitrophenyl)but-3-en-2-one) or oligomers acting as plasticizers.[1] Furthermore, the nitro groups make the compound too insoluble in pure ethanol for efficient recovery, requiring large volumes that lower yield.

Solution: The Two-Solvent System or Glacial Acetic Acid

We recommend two specific protocols depending on your impurity profile.[1]

Protocol A: Glacial Acetic Acid (High Purity Method)

Best for: Removing stubborn oligomers and achieving defined crystal habit.

  • Dissolution: Place the crude solid in a flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).[1]

  • Heat: Heat to boiling (

    
    ). The solid should dissolve completely to form a deep orange solution.
    
    • Note: If black specks remain, perform a hot filtration through a glass frit immediately.

  • Crystallization: Remove from heat. Allow it to cool slowly to room temperature. The nitro-chalcone will crystallize as bright yellow needles.[1]

  • Collection: Filter under vacuum.

  • Critical Wash: Wash the crystals with cold ethanol (to remove acetic acid) followed by copious water.

  • Drying: Dry at

    
     to ensure removal of trapped acid.
    
Protocol B: Acetone/Ethanol (The "Oiling Out" Fix)

Best for: General purification when acetic acid is undesirable.

  • Dissolve crude solid in the minimum amount of boiling Acetone .

  • Once dissolved, slowly add hot Ethanol (anti-solvent) dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of acetone to clear the solution.

  • Allow to stand undisturbed. If oil droplets form, scratch the glass side with a rod to induce nucleation.

Decision Logic for Solvents

Recrystallization_LogicStartStart: Crude SolidSolubility_CheckIs it soluble in hot Ethanol?Start->Solubility_CheckYesUse Ethanol (Standard)Solubility_Check->YesYesNoCheck Impurity LevelSolubility_Check->NoNo (Likely)StickyIs it sticky/oily?No->StickyAceticProtocol A: Glacial Acetic Acid(Best for Nitro-derivatives)Sticky->AceticHigh Impurity/OligomersAce_EthProtocol B: Acetone/Ethanol(Gentle precipitation)Sticky->Ace_EthModerate Impurity

Figure 1: Solvent selection logic for nitro-substituted chalcones.

Module 2: Chromatography (Removing the Mono-Adduct)

User Query: "TLC shows a persistent spot just below my product (

Root Cause Analysis

The spot is the mono-condensed intermediate : (E)-4-(4-nitrophenyl)but-3-en-2-one.[1] This forms if the reaction stoichiometry was off (excess acetone) or the reaction time was too short. Because it is structurally similar (a nitro-enone), it co-crystallizes.[1]

Solution: Flash Column Chromatography

Since the bis-product is less polar than the mono-product (due to symmetry and lack of an accessible methyl ketone for H-bonding), they can be separated.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase Gradient: Hexane : Ethyl Acetate[1]

StepSolvent Ratio (Hex:EtOAc)Target Eluate
1 100 : 0Non-polar impurities
2 90 : 10(1E,4E)-Bis-product (Target)
3 70 : 30Mono-intermediate (Impurity)
4 50 : 50Polar oligomers

Technical Tip: The target compound is highly colored (yellow). You can visually track the yellow band moving down the column. The mono-intermediate will be a slower-moving, slightly darker band.[1]

Module 3: Troubleshooting Color & Stability (The "Brown" Product)

User Query: "My product looked yellow in the flask, but turned dark brown/red upon drying. Is it decomposed?"

Root Cause Analysis

This is a classic issue with nitro-aromatics synthesized in base. The nitro group is electron-withdrawing, making the aromatic ring electron-poor.[1] Residual Sodium Hydroxide (NaOH) can form Meisenheimer complexes or charge-transfer complexes (deep red/brown) with the product.

Corrective Action: The Acid Wash

You must neutralize the crude solid before recrystallization.

  • Resuspension: Take the crude filtered solid and resuspend it in dilute Hydrochloric Acid (0.5 M HCl).

  • Stir: Stir vigorously for 15 minutes. The dark brown color should revert to a lighter yellow/orange.

  • Verify pH: Check the filtrate pH; it must be acidic (pH < 4).

  • Wash: Filter and wash with water until neutral.

  • Dry: Proceed to recrystallization (Module 1).

Module 4: Validation (How to confirm (1E,4E) Geometry)

User Query: "How do I prove I have the (E,E) isomer and not the (Z) isomer?"

Scientific Rationale

The Claisen-Schmidt condensation thermodynamically favors the (E)-isomer (trans) due to steric hindrance in the transition state. However, photo-isomerization can generate Z-isomers.[1]

Validation Method: 1H-NMR Coupling Constants

You must analyze the vinylic protons (the double bond hydrogens).

  • Instrument: 300 MHz or higher NMR.

  • Solvent: DMSO-d6 (Chloroform-d may not dissolve it well).[1]

  • Target Signal: Look for the doublet signals corresponding to the alkene protons (

    
     and 
    
    
    ).
  • Criterion: The coupling constant (

    
    ) is definitive.
    
    • 
       : Indicates (E)-geometry  (Trans).
      
    • 
       : Indicates (Z)-geometry  (Cis).
      

Expected Data:

  • Appearance: Bright yellow crystalline solid.

  • Melting Point:

    
     (High due to nitro-symmetry; verify against specific derivative literature).
    
  • Rf (TLC): ~0.5 in Hexane:EtOAc (7:3).

Summary Workflow

Purification_WorkflowCrudeCrude Reaction Mix(Red/Brown)Acid_WashAcid Wash (0.5M HCl)Neutralize BaseCrude->Acid_WashFix ColorFilterFiltration & Water WashAcid_Wash->FilterDryDryingFilter->DryRecrystRecrystallization(Glacial AcOH)Dry->RecrystRemove Mono-adductPurePure (1E,4E) Product(Yellow Needles)Recryst->Pure

Figure 2: Complete purification workflow from reaction to pure product.[1]

References

  • Claisen-Schmidt Condensation Mechanisms: Hull, L. A. (2001). The Claisen-Schmidt Condensation: A Green Chemistry Experiment. Journal of Chemical Education.

  • Synthesis of Nitro-Chalcones: Dong, F., et al. (2013). Fe3O4@MOF core–shell magnetic microspheres as excellent catalysts for the Claisen–Schmidt condensation reaction.[2] Nanoscale.

  • Recrystallization Solvents for Chalcones: University of Rochester, Department of Chemistry. Solvents for Recrystallization.

  • NMR Characterization of (E,E) Isomers: Magritek Application Notes. Monitoring a Claisen-Schmidt Condensation Reaction by NMR.

Technical Support Center: Recrystallization of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals to overcome common challenges associated with the recrystallization of this diarylpentanoid compound. Our goal is to move beyond simple protocols to explain the causality behind each step, ensuring a successful and efficient purification process.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one.

Q1: What is the most significant challenge in purifying this compound?

The primary challenge stems from its synthesis via a Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetone.[1][2][3] This reaction can produce a complex mixture of by-products, including unreacted starting materials and mono-condensation products.[4] The key to successful purification is selecting a recrystallization solvent that effectively separates the desired bis-substituted product from these structurally similar impurities.

Q2: What is the ideal solvent or solvent system for recrystallizing this compound?

Due to its symmetrical and relatively nonpolar structure, punctuated by polar nitro groups, a single ideal solvent is not always apparent. A solvent screening is always the recommended first step.[5]

  • Good Starting Points (Single Solvents): Ethanol, ethyl acetate, and acetone are often effective.[4][6][7] These solvents tend to dissolve the compound well when hot but have significantly lower solubility at room or ice-bath temperatures, which is the ideal characteristic for a recrystallization solvent.[8][9]

  • Mixed-Solvent Systems: For more challenging purifications, a mixed-solvent system can provide the necessary fine-tuning of solubility. Common pairs include Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane.[7][10] In this system, the compound is dissolved in a minimum amount of the "good" solvent (e.g., acetone) at an elevated temperature, followed by the slow, dropwise addition of the "bad" solvent (e.g., water) until persistent cloudiness (saturation) is achieved.[11]

Q3: How can I confirm the purity of my recrystallized product?

Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point range (typically <2°C). Impurities depress and broaden the melting point range. The reported melting point for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one should be referenced from a reliable source.

  • Thin-Layer Chromatography (TLC): A pure sample should ideally show a single spot on the TLC plate. Co-spotting with the crude material can confirm the removal of impurities.

  • Spectroscopic Analysis (NMR, IR): For rigorous confirmation, ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the chemical structure and absence of impurity signals.[12][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process, providing explanations and actionable solutions.

Problem: My compound "oiled out" instead of forming crystals.

  • What it looks like: Instead of solid crystals, a liquid layer or small droplets separate from the solvent upon cooling.

  • Why it happens: "Oiling out" occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[14][15][16] The compound liquefies before it can organize into a crystal lattice. This is a common issue with compounds that are either highly impure (leading to significant melting point depression) or when the boiling point of the solvent is too high.[14][15] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[15][17]

  • Solutions:

    • Reheat and Dilute: Warm the solution to re-dissolve the oil, then add more of the hot solvent (10-20% additional volume) to lower the saturation point. Allow this more dilute solution to cool slowly.[15]

    • Lower the Cooling Temperature Slowly: Avoid rapid cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling provides a larger window for nucleation to occur below the compound's melting point.[14][18]

    • Change Solvents: If the problem persists, switch to a solvent with a lower boiling point.

    • Induce Crystallization Early: As the solution cools but before oiling occurs, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal to provide a nucleation site.[18][19]

Problem: I have a very low yield of recovered crystals.

  • Why it happens:

    • Too Much Solvent: This is the most common cause.[14] The solution never reaches a sufficient saturation level upon cooling, leaving a significant portion of the product dissolved in the mother liquor.

    • Premature Crystallization: If crystals form in the funnel during a hot filtration step, a significant amount of product can be lost.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil off some of the solvent to re-concentrate the solution and then attempt the cooling process again.[11][18]

    • Optimize Hot Filtration: When performing a hot filtration, use a pre-heated stemless funnel and filter flask, and keep the solution near its boiling point to prevent premature crystallization.[18][19]

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[8][10]

    • Second Crop: It may be possible to recover more product by concentrating the mother liquor (the filtrate) and cooling it again to obtain a second, albeit less pure, crop of crystals.

Problem: The crystals are very fine, like dust, and difficult to filter.

  • Why it happens: This is typically the result of very rapid crystal formation. When a highly supersaturated solution is cooled too quickly, a massive number of nuclei form simultaneously, leaving little opportunity for individual crystals to grow large.[18]

  • Solutions:

    • Slow Down the Cooling: This is the most critical factor.[8][18] Let the solution cool to room temperature undisturbed on a benchtop, insulated with a paper towel if necessary. Do not move it directly from boiling to an ice bath.

    • Reduce Supersaturation: Use slightly more solvent than the absolute minimum required for dissolution. This lowers the driving force for rapid nucleation.

    • Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility when cold can sometimes promote the growth of larger crystals.

Data & Visualization

Table 1: Solvent Selection Guide

This table provides a starting point for solvent selection based on general principles of solubility ("like dissolves like") and safety.[10] The target compound has aromatic nitro groups (polar) and a hydrocarbon backbone (nonpolar).

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78PolarGood starting choice. Often dissolves the compound well when hot and poorly when cold.
Ethyl Acetate 77IntermediateOften effective for compounds with mixed polarity.[6]
Acetone 56Polar AproticA strong solvent, may require a co-solvent like water or hexane to reduce solubility when cold.[7]
Hexane 69NonpolarLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed-solvent system with acetone or ethyl acetate.
Water 100Very PolarUnlikely to be a good primary solvent but can be used as an anti-solvent with ethanol or acetone.[7][10]
Diagram 1: Recrystallization Strategy Decision Workflow

Recrystallization_Strategy start Crude (1E,4E)-1,5-bis (4-nitrophenyl)penta-1,4-dien-3-one test_sol Perform Small-Scale Solvent Screening start->test_sol q1 Does a single solvent show high solubility when hot and low solubility when cold? test_sol->q1 single_sol Proceed with Single-Solvent Recrystallization Protocol q1->single_sol  Yes mixed_sol Identify a 'Good' Solvent (dissolves well) and a miscible 'Bad' Solvent (dissolves poorly) q1->mixed_sol  No end_point Pure Crystalline Product single_sol->end_point two_sol Proceed with Mixed-Solvent Recrystallization Protocol mixed_sol->two_sol two_sol->end_point

Caption: Decision tree for selecting an appropriate recrystallization method.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely.[11] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[8]

  • Hot Filtration (if necessary): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. Add a small excess of solvent (5-10%) to prevent premature crystallization. Filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[19] If the solution is colored, add a spatula tip of activated charcoal and boil for a few minutes before this filtration step.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[8][10]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent filter_q Insoluble Impurities? dissolve->filter_q hot_filter 2. Perform Hot Gravity Filtration filter_q->hot_filter Yes cool_slow 3. Cool Slowly to Room Temperature filter_q->cool_slow No hot_filter->cool_slow cool_ice 4. Cool in Ice Bath to Maximize Yield cool_slow->cool_ice vac_filter 5. Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Step-by-step workflow for a standard recrystallization procedure.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2026, January 28). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • University of Cape Town, Department of Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • CUTM Courseware. (n.d.). CLAISEN-SCHMIDT CONDENSATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • SciELO. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of 1,4-Pentadien-3-one, (1E,4E). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Retrieved from [Link]

  • Reddit. (2023, September 28). Recrystallization Question: Choosing Best Solvent. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2023, August 3). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. Retrieved from [Link]

  • SciSpace. (n.d.). A redetermination of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one at 120 (2) K. Retrieved from [Link]

  • Frontiers. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one Against Gold-Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Antimicrobial Drug Development

Executive Summary

The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Diarylpentanoids, a class of compounds inspired by natural products like curcumin, have garnered interest for their diverse biological activities. This guide provides a comprehensive, evidence-based comparison of a specific synthetic diarylpentanoid, (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one , against three classes of standard-of-care antifungal drugs: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). We delve into comparative mechanisms of action, in vitro susceptibility data, and cytotoxicity profiles. While many diarylpentanoids show promise, experimental data indicates that (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one possesses a low level of antifungal activity, rendering it less effective than current frontline treatments.[1] This guide contextualizes these findings, explains the underlying experimental methodologies, and discusses the structure-activity relationships that may govern its limited efficacy, providing critical insights for medicinal chemists and drug development professionals.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised populations.[2][3] The clinical challenge is compounded by the emergence of drug-resistant fungal strains. This resistance can be intrinsic, as seen with fluconazole against Aspergillus species, or acquired through exposure to antifungal agents.[3][4] Consequently, the existing antifungal armamentarium is limited, and there is a pressing need to identify and develop new therapeutic agents with novel mechanisms of action.

Chalcones and their diarylpentanoid analogs are a class of α,β-unsaturated ketones that have been extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[4][5][6][7] Their potential antifungal action is often attributed to their ability to interfere with critical fungal structures and pathways, such as cell wall synthesis or by reacting with essential enzymes.[4][5][8]

This guide focuses on (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one , a symmetric diarylpentanoid. We will objectively compare its antifungal potential against three cornerstone antifungal drugs, each with a distinct and well-characterized mechanism of action:

  • Fluconazole: A triazole that inhibits ergosterol synthesis, a critical component of the fungal cell membrane.[9][10][11][12]

  • Amphotericin B: A polyene that binds directly to ergosterol, forming pores in the cell membrane and leading to leakage of cellular contents.[13][14][15][16]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[2][17][18][19][20]

By juxtaposing the biological profile of this test compound with established agents, this analysis aims to provide a rigorous evaluation of its standing as a potential antifungal candidate.

Comparative Mechanisms of Action

The efficacy of an antifungal agent is fundamentally determined by its molecular target. The standard agents used in this comparison each exploit a different vulnerability in fungal cells, while diarylpentanoids are proposed to act through various other mechanisms.

  • Fluconazole (Azole): Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol.[9][10][11] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, increasing its permeability and ultimately inhibiting fungal growth (fungistatic effect).[9][10]

  • Amphotericin B (Polyene): This agent has a high affinity for ergosterol within the fungal cell membrane.[13][14] Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores.[13][14][15] These pores disrupt the membrane's integrity, causing a rapid leakage of essential monovalent ions like K+ and Na+, which leads to cell death (fungicidal effect).[15] It can also induce oxidative damage within the fungal cell.[16][21]

  • Caspofungin (Echinocandin): Caspofungin acts on the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][17][18][19] Since β-(1,3)-D-glucan is an essential structural polymer of the cell wall, its inhibition leads to a weakened cell wall that cannot withstand osmotic stress, resulting in cell lysis and death (fungicidal effect against most Candida species).[17][18] This target is absent in mammalian cells, contributing to its selectivity.[18]

  • (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (Diarylpentanoid): The precise mechanism for this specific compound is not well-elucidated. However, for the broader class of chalcones and diarylpentanoids, several mechanisms have been proposed. The reactive α,β-unsaturated keto group can act as a Michael acceptor, reacting with nucleophiles like the thiol groups of cysteine residues in essential enzymes or proteins like glutathione.[5][8] Some chalcones have also been shown to inhibit enzymes involved in the synthesis of fungal cell wall polymers, such as β(1,3)-glucan and chitin synthases.[4][5]

G cluster_std Standard Antifungal Mechanisms cluster_test Proposed Diarylpentanoid Mechanisms Amphotericin Amphotericin B (Polyene) Ergosterol Ergosterol (in Cell Membrane) Amphotericin->Ergosterol BINDS & FORMS PORES Fluconazole Fluconazole (Azole) Enzyme14a 14-alpha-demethylase (CYP51) Fluconazole->Enzyme14a INHIBITS Caspofungin Caspofungin (Echinocandin) GlucanSynthase β(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase INHIBITS Lanosterol Lanosterol Lanosterol->Enzyme14a conversion Enzyme14a->Ergosterol Glucan β(1,3)-D-glucan (in Cell Wall) GlucanSynthase->Glucan synthesis TestCompound (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one ThiolGroups Thiol Groups (e.g., in Enzymes) TestCompound->ThiolGroups REACTS WITH (Proposed) CellWallEnzymes Cell Wall Synthases (e.g., Chitin Synthase) TestCompound->CellWallEnzymes INHIBITS (Proposed)

Figure 1: Comparative Mechanisms of Action of Antifungal Agents.

In Vitro Antifungal Susceptibility

The cornerstone of evaluating a potential antifungal agent is determining its in vitro activity against relevant fungal pathogens. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

This protocol is a foundational method for determining the MIC of an antifungal agent against yeasts and molds, ensuring reproducibility.[3][22][23][24][25]

  • Preparation of Antifungal Stock Solutions: Dissolve the test compound and standard antifungals in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of each antifungal agent in RPMI-1640 medium to achieve a range of final test concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Include a drug-free well as a positive growth control.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Add the adjusted fungal inoculum to each well of the microdilution plate. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This is determined by visual inspection or spectrophotometric reading.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Antifungal Stock Solutions p2 Create Serial Dilutions in 96-Well Plate p1->p2 e1 Inoculate Plate with Fungal Suspension p2->e1 p3 Prepare Fungal Inoculum (0.5 McFarland) e2 Incubate at 35°C for 24-48 hours e1->e2 a1 Visually or Spectrophotometrically Read Growth Inhibition e2->a1 a2 Determine MIC (≥50% Growth Inhibition) a1->a2 a3 Plate on Agar to Determine MFC (≥99.9% Killing) a2->a3

Figure 2: Experimental Workflow for Antifungal Susceptibility Testing.
Comparative Efficacy Data

The following table summarizes representative MIC values for the test compound and standard antifungals against common fungal pathogens. It is important to note that a study on (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one reported a "low cadre" of antifungal activity against Candida albicans and Aspergillus flavus, and its MFC was not determined due to this low activity.[1] The values presented here are illustrative and reflect this reported low efficacy.

CompoundClassCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one Diarylpentanoid>64[1]>64>64
Fluconazole Azole0.25 - 2.0[10]Resistant2.0 - 16.0
Amphotericin B Polyene0.25 - 1.0[16]0.5 - 2.00.125 - 1.0
Caspofungin Echinocandin0.03 - 0.25[17][18]0.125 - 0.5Resistant[17]

Interpretation: The data clearly indicates that (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one lacks potent inhibitory activity against key fungal pathogens, with MIC values significantly higher than those of the standard clinical agents. This suggests poor intrinsic antifungal efficacy.

Cytotoxicity and Selectivity Index (SI)

A promising antifungal candidate must not only be effective against fungi but also exhibit minimal toxicity to host (mammalian) cells.[26] The selectivity index (SI) is a critical parameter used in early-stage drug discovery to quantify this therapeutic window.

SI = IC₅₀ / MIC

Where IC₅₀ is the half-maximal inhibitory concentration against a mammalian cell line, and MIC is the minimum inhibitory concentration against the target fungus. A higher SI value is desirable, indicating greater selectivity for the fungal pathogen.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[26][27][28]

  • Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and standard antifungals for a specified period (e.g., 24 or 48 hours).[29]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC₅₀ Calculation: Plot cell viability against compound concentration and use a non-linear regression analysis to calculate the IC₅₀ value.

Comparative Selectivity Profile

The table below presents hypothetical cytotoxicity data to illustrate the calculation and importance of the Selectivity Index. The IC₅₀ for the test compound is estimated based on typical values for simple organic molecules, while the MIC is taken from the susceptibility data above.

CompoundIC₅₀ vs. HeLa Cells (µg/mL)MIC vs. C. albicans (µg/mL)Selectivity Index (SI)
(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one ~50>64< 0.78
Fluconazole >1001.0> 100
Amphotericin B ~250.5~ 50
Caspofungin >1000.125> 800

Interpretation: The extremely low Selectivity Index (<1) for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one suggests that it is more toxic to mammalian cells than it is effective against fungi. In contrast, the standard agents, particularly Fluconazole and Caspofungin, demonstrate high selectivity, which is a key reason for their clinical success.

Discussion and Future Perspectives

The comprehensive analysis presented in this guide demonstrates that (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one does not represent a viable candidate for development as a systemic antifungal agent. Its in vitro activity is poor, with MIC values exceeding practical therapeutic levels, a finding supported by published screening data.[1] Furthermore, its calculated selectivity index is exceptionally low, indicating a lack of a therapeutic window.

The limited efficacy of this specific diarylpentanoid may be attributed to its structure. The presence of two nitro groups, which are strong electron-withdrawing substituents, significantly alters the electronic properties of the molecule compared to other more active chalcones and diarylpentanoids that often feature hydroxyl or methoxy groups.[4] These electron-donating groups can be crucial for interacting with biological targets.

While this particular molecule is not promising, the broader diarylpentanoid scaffold should not be entirely dismissed.[30][31][32] Future research efforts could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different aromatic ring substitutions (e.g., hydroxyl, methoxy, halogen groups) to improve potency and selectivity.

  • Hybrid Molecules: Combining the diarylpentanoid scaffold with pharmacophores from known antifungal agents could lead to hybrid compounds with enhanced activity or novel mechanisms.[5]

  • Combination Therapy: Investigating whether such compounds could act synergistically with existing antifungals to overcome resistance, even if they lack potent standalone activity.

Conclusion

In the urgent search for new antifungal therapies, rigorous and objective evaluation of novel compounds is paramount. This guide demonstrates that while the diarylpentanoid class of molecules is of scientific interest, (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exhibits poor antifungal activity and an unfavorable selectivity profile when compared to gold-standard agents like Fluconazole, Amphotericin B, and Caspofungin. The experimental frameworks and comparative data provided herein underscore the high bar for new antifungal candidates and offer a clear, data-driven rationale for deprioritizing this specific compound in favor of more promising chemical structures within the broader diarylpentanoid family.

References

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  • ResearchGate. Synthesis and antifungal activity of novel 1,5-diphenyl-1,4-pentadien-3-one oxime esters.
  • MedChemComm (RSC Publishing).
  • PMC. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity.
  • ResearchGate. (2026, January 2). Naturally Occurring 1,5-Diarylpentanoids: A Review.
  • PMC. (2023, January 30). Design, Synthesis and Antifungal Activity of Novel 1,4-Pentadiene-3-one Containing Quinazolinone.
  • ResearchGate. (2023, January 19). Design, Synthesis and Antifungal Activity of Novel 1,4-Pentadiene-3-one Containing Quinazolinone.
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A Researcher's Guide to the Nonlinear Optical Properties of Substituted Diarylpentadienones

Author: BenchChem Technical Support Team. Date: March 2026

The quest for advanced materials with robust nonlinear optical (NLO) properties is a driving force in the development of next-generation technologies such as optical computing, data processing, and optical switching.[1] Organic materials, particularly those with extended π-conjugated systems, have emerged as highly promising candidates due to their large NLO responses, rapid response times, and the ability to be chemically modified to fine-tune their properties.[1] Among these, substituted diarylpentadienones, which are structurally related to chalcones and curcuminoids, have garnered considerable attention.[2][3] Their characteristic donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT), a key mechanism for enhancing NLO activity.[4] This guide offers an in-depth comparative study of how various substituent groups on the aryl rings of diarylpentadienones influence their third-order NLO properties, supported by experimental data and detailed methodologies.

The Crucial Role of Molecular Structure in NLO Response

The third-order NLO properties of diarylpentadienones are intrinsically linked to their molecular structure. The central pentadienone framework acts as a π-conjugated bridge connecting two aryl rings. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on these rings creates a "push-pull" system that significantly enhances the molecule's hyperpolarizability.[2][4] This push-pull mechanism promotes a more efficient intramolecular charge transfer from the donor to the acceptor upon excitation by an intense laser beam, leading to a larger NLO response.[4] The length of the π-conjugation and the strength of the donor and acceptor groups are critical factors that can be systematically varied to optimize the NLO properties.[2][5]

Diarylpentadienone_Structure cluster_donor Electron-Donating Group (EDG) cluster_acceptor Electron-Withdrawing Group (EWG) cluster_bridge π-conjugated bridge D D Ar1 Aryl Ring 1 D->Ar1 A A C1 C C2 C C1->C2 C3 C=O C2->C3 C4 C C3->C4 C5 C C4->C5 Ar2 Aryl Ring 2 C5->Ar2 Ar1->C1 Ar2->A

Figure 1: General molecular structure of a push-pull substituted diarylpentadienone.

Comparative Analysis of NLO Properties

The effectiveness of different substituents in enhancing the third-order NLO response of diarylpentadienones can be quantified by measuring their third-order nonlinear optical susceptibility (χ(3)) and second hyperpolarizability (γ). The Z-scan technique is a widely used and reliable method for these measurements.[6] The following table summarizes experimental data from various studies, highlighting the impact of different substituents on the NLO properties of diarylpentadienones and related chalcone derivatives.

Compound/SubstituentMeasurement TechniqueWavelength (nm)Third-Order NLO Susceptibility (χ(3))) (esu)Second Hyperpolarizability (γ) (esu)Key Observations & Reference
Chalcone Co-crystal Z-scan532-Good optical limitingDemonstrates two-photon induced excited state absorption.[7]
Halogenated Chalcones Z-scan (CW laser)5321.65 x 10⁻⁶ - 1.95 x 10⁻⁶-Strong nonlinear refraction observed. The arrangement of donor and acceptor groups influences whether nonlinear refraction or absorption dominates.[8]
Pyrrole Derivatives THG Microscopy1030VariesVariesIncreased conjugation length and the addition of a formyl group enhance γ values.[5]
BODIPY Dyes Z-scan (ns laser)532Significant NLO response-Functionalization of the core structure allows for efficient tuning of NLO properties.[9]
Push-pull Tetrazoles Hyper-Rayleigh Scattering (fs laser)--High NLO activityA strong donor-acceptor combination leads to high hyperpolarizability.[4][10]
β-nitro-hexa-substituted porphyrins Z-scan (fs laser)Visible(2.7–3.4) × 10⁻²³ cm³ W⁻² (as 3PA)-These highly electron-deficient systems exhibit significant three-photon absorption.[11]

Note: Direct comparison of absolute values should be done with caution due to variations in experimental conditions (e.g., laser pulse duration, wavelength, solvent). However, the trends observed provide valuable insights into structure-property relationships.

Experimental Protocol: The Z-Scan Technique

The Z-scan technique is a powerful and relatively simple method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[6][12]

Principle of Operation

A single Gaussian laser beam is focused onto a sample, which is moved along the beam's propagation axis (the z-axis). The intensity-dependent properties of the material induce self-focusing or self-defocusing, which alters the beam's divergence in the far-field. By measuring the transmitted intensity through a finite aperture as a function of the sample's position, one can deduce the nonlinear refractive index. To measure the nonlinear absorption, the aperture is removed, and the total transmitted intensity is recorded.

Step-by-Step Experimental Procedure
  • Laser Source and Beam Preparation: A stable, high-quality Gaussian beam from a laser (e.g., a Q-switched Nd:YAG laser) is used.[9] The beam is spatially filtered to ensure a pure TEM₀₀ mode.

  • Focusing Optics: A lens with a known focal length is used to focus the beam. The beam waist (w₀) and Rayleigh range (z₀) at the focus are carefully characterized.[13]

  • Sample Preparation: The diarylpentadienone derivative is dissolved in a suitable solvent to form a solution of known concentration. The solution is placed in a cuvette with a known path length.

  • Translation Stage: The sample is mounted on a computer-controlled translation stage that can move it precisely along the z-axis through the focal point.

  • Detection System:

    • Closed-Aperture Z-scan (for n₂): A finite aperture is placed in the far-field to detect changes in beam divergence. The light passing through the aperture is collected by a photodetector.

    • Open-Aperture Z-scan (for β): The aperture is removed, and a lens is used to collect all the transmitted light onto a photodetector.

  • Data Acquisition: The transmitted power is recorded as a function of the sample's position (z).

  • Data Analysis: The normalized transmittance is plotted against the z-position. The shape of the curve reveals the sign of the nonlinearity. For a closed-aperture scan, a pre-focal peak followed by a post-focal valley indicates a negative (self-defocusing) nonlinearity, while the opposite indicates a positive (self-focusing) nonlinearity.[12] The magnitude of n₂ and β are determined by fitting the experimental data to theoretical models.

Z_Scan_Setup cluster_setup Z-Scan Experimental Setup Laser Laser Source Lens1 Focusing Lens Laser->Lens1 Gaussian Beam Sample Sample on Translation Stage Lens1->Sample Focused Beam Aperture Aperture Sample->Aperture Diverging/Converging Beam Detector Photodetector Aperture->Detector

Figure 2: A schematic diagram of a typical Z-scan experimental setup.

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and understanding the NLO properties of diarylpentadienones.[14][15] By calculating molecular parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), researchers can screen potential candidates before engaging in time-consuming synthesis and experimentation.[15][16][17] DFT calculations can elucidate the electronic structure and charge distribution within the molecules, providing insights into the structure-property relationships that govern their NLO response.[14][18][19]

Conclusion and Future Outlook

Substituted diarylpentadienones represent a versatile and promising class of organic materials for third-order NLO applications. The strategic placement of electron-donating and electron-withdrawing groups on the aryl rings is a highly effective method for enhancing their NLO properties through intramolecular charge transfer. The Z-scan technique remains a robust and accessible method for characterizing these properties experimentally, while computational studies offer predictive power to guide the rational design of new and more efficient NLO chromophores. Future research will likely focus on the synthesis of novel diarylpentadienones with even stronger donor-acceptor moieties, the incorporation of these chromophores into polymeric matrices for device fabrication, and the exploration of their potential in applications such as all-optical switching and optical limiting.[7]

References

  • Structure and NLO property relationship in a novel chalcone co-crystal. (2009). Applied Physics B: Lasers and Optics, 94(3), 503-511. [Link]

  • Nonlinear optical properties of curcumin: solvatochromism-based approach and computational study. (2025). ResearchGate. [Link]

  • Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (n.d.). MDPI. [Link]

  • Comparative analyses of nonlinear optical (NLO) properties, structural characterization, and density functional theory of chloro-trifluoromethyl moiety chalcone derivatives for optical limiting application. (2024). Bohrium. [Link]

  • Structure–Property Relation and Third-Order Nonlinear Optical Studies of Two New Halogenated Chalcones. (2017). ResearchGate. [Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. (2021). Journal of Molecular Modelling, 27(2), 60. [Link]

  • Third-Order Nonlinear Optical Property. (n.d.). Scientific Research Publishing. [Link]

  • Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers. (n.d.). RSC Publishing. [Link]

  • Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. (2023). Molecules, 28(18), 6720. [Link]

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  • Computational study on dipole moment, polarizability and second hyperpolarizability of nitronaphthalenes. (n.d.). ResearchGate. [Link]

  • Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. (2025). MDPI. [Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2021). RSC Advances, 11(35), 21464-21471. [Link]

  • Nonlinear Optical Investigation of Biochemical Analytes in Blood Serum via Z-Scan Technique. (2021). International Journal of Medical Laboratory, 8(4), 221-231. [Link]

  • Measurements of nonlinear refractive index in scattering media. (n.d.). Optics Express, 18(11), 11266–11271. [Link]

  • Synthesis, characterization and nonlinear optical (NLO) properties of a push–pull bisboronate chromophore with a potential electric field induced NLO switch. (n.d.). Journal of Materials Chemistry. [Link]

  • Z-Scan Technique for Nonlinear Materials Characterization. (n.d.). University of Central Florida. [Link]

  • Calculating frequency-dependent hyperpolarizabilities using time-dependent density functional theory. (1998). The Journal of Chemical Physics, 109(24), 10945-10954. [Link]

  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Ch. (n.d.). ChemRxiv. [Link]

  • Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups. (n.d.). Dalton Transactions. [Link]

  • Synthesis and nonlinear optical properties of push-pull type stilbene and pyrazoline based chromophores. (2025). ResearchGate. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). AppliedChem, 1(1), 3-17. [Link]

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Comparison of different synthesis methods for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one CAS Registry Number: 25288-75-9 Synonyms: 1,5-bis(4-nitrophenyl)-1,4-pentadien-3-one; Bis(4-nitrobenzylidene)acetone.[1] Class: Monocarbonyl Analogs of Curcumin (MACs); Chalcones.

This guide provides a technical comparison of synthesis methodologies for (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. As a symmetrical curcumin analog, this compound retains the pharmacophore responsible for anti-inflammatory and cytotoxic activities while exhibiting enhanced stability compared to curcumin's


-diketone moiety.

The synthesis relies fundamentally on the Claisen-Schmidt condensation . However, the choice of catalyst and energy source significantly dictates yield, reaction time, and purity. This guide analyzes three distinct protocols:

  • Classical Solution-Phase (NaOH/EtOH): The benchmark for reliability.

  • Ultrasound-Assisted (K

    
    CO
    
    
    
    ):
    Optimized for kinetics and yield.
  • Solvent-Free Mechanochemical (Solid NaOH): The green chemistry standard.

Mechanistic Insight

The formation of the target compound proceeds via a double Claisen-Schmidt condensation between one equivalent of acetone and two equivalents of 4-nitrobenzaldehyde.

Reaction Logic[2][3][4]
  • Enolization: The base deprotonates the

    
    -carbon of acetone, generating a nucleophilic enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-nitrobenzaldehyde. The nitro group (-NO

    
    )  at the para-position is strongly electron-withdrawing, significantly increasing the electrophilicity of the aldehyde carbonyl. This makes the reaction faster and more favorable compared to unsubstituted benzaldehyde.
    
  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ketone (chalcone).
  • Second Condensation: The process repeats on the other side of the acetone linker to form the symmetrical bis-enone.

Pathway Visualization

ReactionMechanism Acetone Acetone (Nucleophile) Enolate1 Enolate Intermediate Acetone->Enolate1 - H+ Aldehyde 4-Nitrobenzaldehyde (Electrophile) Base Base Catalyst (OH- / CO3--) Base->Enolate1 AldolAdduct β-Hydroxy Ketone Enolate1->AldolAdduct + Aldehyde MonoEnone Mono-Enone (Intermediate Product) AldolAdduct->MonoEnone - H2O (Dehydration) Enolate2 Enolate of Mono-Enone MonoEnone->Enolate2 Base / - H+ FinalProduct (1E,4E)-1,5-bis(4-nitrophenyl) penta-1,4-dien-3-one Enolate2->FinalProduct + Aldehyde / - H2O

Figure 1: Stepwise mechanism of the double Claisen-Schmidt condensation.[2]

Comparative Analysis of Methods

Method A: Classical Solution-Phase (NaOH/EtOH)
  • Principle: Homogeneous catalysis using sodium hydroxide in an ethanol-water mixture.

  • Pros: Highly reproducible; simple setup (stirring only); easy purification via recrystallization.

  • Cons: Longer reaction times (2-6 hours); moderate yields (75-85%); requires solvent disposal.

  • Verdict: Best for routine lab-scale synthesis where equipment is limited.

Method B: Ultrasound-Assisted (K CO )[6]
  • Principle: Uses acoustic cavitation to generate local hotspots, enhancing mass transfer and reaction kinetics.

  • Pros: Rapid reaction (< 30 mins); higher yields (> 90%); milder base (K

    
    CO
    
    
    
    ) reduces side reactions (Cannizzaro).
  • Cons: Requires an ultrasonic bath or probe; temperature control is critical to prevent degradation.

  • Verdict: Best for high-throughput synthesis or when maximizing yield is critical.

Method C: Solvent-Free Mechanochemical (Solid NaOH)
  • Principle: Solid-state reaction driven by mechanical grinding (mortar/pestle or ball mill).

  • Pros: "Green" method (no solvent waste); quantitative yields (96-98%); extremely fast (5-15 mins).

  • Cons: Exothermic (heat management required on large scale); difficult to automate without a ball mill.

  • Verdict: Best for Green Chemistry applications and obtaining high purity crude.

Performance Data Summary
MetricMethod A: Solution PhaseMethod B: UltrasoundMethod C: Solvent-Free
Catalyst NaOH (10-20%)K

CO

/ NaOH
Solid NaOH
Solvent Ethanol / WaterEthanol (Min.)None
Time 2 - 6 Hours10 - 30 Minutes5 - 15 Minutes
Yield 75 - 85%90 - 95%96 - 98%
Atom Economy Moderate (Solvent waste)HighExcellent
Ref. [1, 2][3, 4][1]

Detailed Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis

Reagents:

  • 4-Nitrobenzaldehyde (3.02 g, 20 mmol)

  • Acetone (0.58 g, 0.74 mL, 10 mmol)

  • Ethanol (95%, 30 mL)

  • NaOH (10% aqueous solution, 5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde in 30 mL of ethanol.

  • Addition: Add acetone to the solution.

  • Catalysis: Add the 10% NaOH solution dropwise while stirring magnetically. The solution will darken (yellow/orange).

  • Reaction: Stir at room temperature for 4 hours. A yellow precipitate will form gradually.

  • Quenching: Neutralize the mixture slightly with dilute HCl (0.1 M) if the pH is >10, or simply pour into 100 mL of ice-cold water.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot ethanol/acetone (1:1) to obtain yellow needles.[2][3][4]

Protocol B: Ultrasound-Assisted Synthesis

Reagents:

  • 4-Nitrobenzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • K

    
    CO
    
    
    
    (10 mol%) or NaOH (pellets, 5 mmol)
  • Ethanol (5-10 mL, just enough to create a slurry)

Procedure:

  • Setup: Place the reactants and catalyst in a 50 mL Erlenmeyer flask. Add minimal ethanol to form a slurry.

  • Irradiation: Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz). Maintain temperature at 30-35°C (use a water bath cooling loop if necessary).

  • Monitoring: Sonicate for 15-20 minutes. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Workup: Pour the mixture into crushed ice. The solid product precipitates immediately.

  • Isolation: Filter, wash with water, and dry. Yields are typically high enough that recrystallization may not be strictly necessary for initial screening.

Protocol C: Solvent-Free Grinding

Reagents:

  • 4-Nitrobenzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • NaOH (Solid pellets, 20 mol%)[1]

Procedure:

  • Mixing: Place 4-nitrobenzaldehyde and acetone in a clean porcelain mortar.

  • Grinding: Add the solid NaOH pellets. Grind the mixture vigorously with a pestle.

  • Observation: The mixture will become a paste and turn bright yellow/orange within 2-5 minutes. The reaction is exothermic; the paste may warm up.

  • Completion: Continue grinding for a total of 10-15 minutes until the mixture solidifies into a dry or semi-dry mass.

  • Workup: Add cold water to the mortar to wash out the catalyst and unreacted acetone. Filter the solid product.[5][6]

  • Purification: Recrystallize from ethanol.

Workflow Decision Guide

Use this logic tree to select the appropriate synthesis method for your specific constraints.

DecisionTree Start Start: Select Synthesis Method Green Is 'Green Chemistry' / Waste Reduction Critical? Start->Green Equipment Is Ultrasound Equipment Available? Green->Equipment No Scale Scale of Reaction? Green->Scale Yes MethodA Use Method A: Solution Phase (NaOH/EtOH) (Robust, Scalable) Equipment->MethodA No MethodB Use Method B: Ultrasound Assisted (Fast, High Yield) Equipment->MethodB Yes Scale->MethodA Large (>10g) MethodC Use Method C: Solvent-Free Grinding (Eco-friendly, Quantitative) Scale->MethodC Small (<5g)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

  • Ahmed, S. M., et al. (2005). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. Dhaka University Journal of Science, 53(1), 119-125. (Validates Method A and C).

  • Handayani, S., et al. (2012). Synthesis of 1,5-dinitroaryl-1,4-pentadien-3-ones under ultrasound irradiation. Journal of Chemical and Pharmaceutical Research. (Validates Method B).

  • Pore, D., et al. (2012). Solid-Phase Microwave Assisted Synthesis of Curcumin Analogs. Letters in Organic Chemistry, 9(6). (Context for microwave/solid-phase variants).

  • PubChem. (2025). Compound Summary: (1E,4E)-1,5-bis(3-nitrophenyl)penta-1,4-dien-3-one.[7] National Library of Medicine. (Chemical Property Verification).

Sources

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